Bacopaside IV
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39-,40-,41-/m0/s1 |
InChI Key |
YMACEWFCLOFSBZ-ATWREIRWSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
Synonyms |
bacopaside IV |
Origin of Product |
United States |
Foundational & Exploratory
Bacopaside IV: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a perennial herb renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties.[1][2] As a key bioactive constituent of this plant, this compound, along with other related saponins, is believed to contribute significantly to the plant's therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is classified as a dammarane-type triterpenoid saponin.[3] Its structure consists of a jujubogenin aglycone moiety glycosidically linked to a sugar chain at the C-3 position.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 3-O-beta-D-glucopyranosyl (1->3)-alpha-L-arabinopyranosyl jujubogenin | [5] |
| Synonym | Rugoside A | [6] |
| CAS Number | 155545-03-2 | [6][7] |
| Molecular Formula | C41H66O13 | [2][6][7] |
| Molecular Weight | 766.95 g/mol | [7][8] |
| Physical Description | Powder | |
| Melting Point | 254°C (for Bacoside A rich extract) | [9] |
| Solubility | Soluble in methanol, ethanol, DMSO | [10] |
| Purity | 95% - >98% | [6] |
Table 2: Spectral Data for this compound
| Spectral Data | Observed Peaks/Signals | References |
| ¹H-NMR (Pyridine-d5) | A comprehensive list of chemical shifts for Bacopasides III, IV, and V has been published. Specific shifts for this compound are part of this dataset. | [5] |
| ¹³C-NMR | Characterized as part of a mixture of bacosides. | [11] |
| Mass Spectrometry | Fragmentation patterns are characteristic of jujubogenin-type saponins, with a distinct m/z of 455 [Aglycone + H-H2O]+. | [12] |
| Infrared (IR) Spectroscopy | Spectra of bacoside-rich fractions show characteristic bands for -OH (around 3365 cm⁻¹), C=O (around 1727 cm⁻¹), C=C (around 1635 cm⁻¹), and C-O (1019-1320 cm⁻¹) stretching. | [9][13] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its neuroprotective and cognitive-enhancing effects being the most studied. Emerging research also points towards its potential as an anti-inflammatory and anti-cancer agent.
Neuroprotective and Cognitive-Enhancing Effects
The neuroprotective effects of this compound are attributed to its ability to modulate neurotransmitter systems, enhance synaptic transmission, and protect neurons from oxidative stress-induced damage.[2][14]
-
Antioxidant Activity: this compound contributes to the overall antioxidant properties of Bacopa monnieri extracts, which have been shown to scavenge free radicals and upregulate antioxidant enzymes like superoxide dismutase (SOD).[14] This action helps to mitigate oxidative damage in the brain, a key factor in age-related cognitive decline and neurodegenerative diseases.[14]
-
Modulation of Neurotransmitters: Bacosides, including this compound, are known to influence the serotonergic and cholinergic systems, which are crucial for memory and learning.[4][7]
-
Synaptic Plasticity: By modulating signaling pathways involved in synaptic plasticity, such as the CREB pathway, bacosides may help in the repair of damaged neurons and improve neuronal communication.[15][16]
Below is a diagram illustrating the proposed neuroprotective mechanism of action.
Anti-inflammatory Activity
Extracts of Bacopa monnieri containing this compound have demonstrated significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of key inflammatory enzymes and signaling pathways.
-
Inhibition of COX and LOX: Bacoside-containing fractions have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of inflammation.[17] IC50 values for a bacoside fraction against COX-2 and 5-LOX were 1.19 µg/ml and 68 µg/ml, respectively.[17]
-
Downregulation of Pro-inflammatory Cytokines: These extracts can also reduce the release of pro-inflammatory cytokines such as TNF-α.[17]
-
Modulation of NF-κB Pathway: The anti-inflammatory effects are likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[15]
The following diagram illustrates the proposed anti-inflammatory mechanism.
Anti-cancer Activity
Recent studies have highlighted the potential of bacosides, including this compound, as anti-cancer agents. The proposed mechanisms involve the induction of cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Bacosides have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.[18][19] This is often mediated through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20]
-
Cell Cycle Arrest: Bacopaside II, a closely related compound, has been demonstrated to cause G2/M phase arrest in colon cancer cells.[18]
Table 3: In Vitro Anti-cancer Activity of Bacosides
| Cell Line | Compound/Extract | IC50 Value | Reference |
| HT-29 (Colon Cancer) | Bacopaside II | ≥20 µM | [18] |
| SW480, SW620, HCT116 (Colon Cancer) | Bacopaside II | ≥15 µM | [18] |
| DU4475 (TNBC) | Bacopaside II | 23.7 µM | [19] |
| MDA-MB-231 (TNBC) | Bacopaside II | 13.5 µM | [19] |
| HCC1143 (TNBC) | Bacopaside II | 20.7 µM | [19] |
The following diagram outlines the proposed apoptotic pathway.
Experimental Protocols
This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
The following is a general workflow for the isolation and purification of bacosides from Bacopa monnieri.
Protocol Steps:
-
Extraction: The dried and powdered plant material is extracted with 80% ethanol using a Soxhlet apparatus or maceration.[21][22]
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[21][22]
-
Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel (100-200 mesh) or HP-20 macroporous resin.[1][21][23]
-
Elution: A gradient elution is performed using a solvent system, for example, increasing concentrations of methanol in ethyl acetate.[1][23]
-
Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) to identify those containing this compound.[23]
-
Purification: Fractions containing this compound are pooled and may be subjected to further purification steps like preparative HPLC to obtain the pure compound.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., 0.05 M sodium sulphate, pH 2.3) and acetonitrile in an isocratic or gradient elution. Detection is commonly performed using a UV detector at around 205 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents like pyridine-d5 to elucidate the chemical structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[24][25]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[24][25]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a promising natural product with a spectrum of biological activities, particularly in the realm of neuroprotection. Its anti-inflammatory and anti-cancer properties are also emerging as areas of significant research interest. This guide provides a foundational understanding of its chemical nature, biological effects, and the methodologies used for its study. Further research is warranted to fully elucidate its molecular mechanisms of action and to explore its therapeutic potential in various disease models.
References
- 1. jees.in [jees.in]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 155545-03-2 | this compound [phytopurify.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. plantarchives.org [plantarchives.org]
- 10. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stiftung-plantafood.de [stiftung-plantafood.de]
- 19. mdpi.com [mdpi.com]
- 20. A pro-apoptotic 15-kDa protein from Bacopa monnieri activates caspase-3 and downregulates Bcl-2 gene expression in mouse mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 22. Separation and purification method of bacopa monnieri total saponin extract and application of bacopa monnieri total saponin extract in preparation of nervous system drugs - Eureka | Patsnap [eureka.patsnap.com]
- 23. ukaazpublications.com [ukaazpublications.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. scribd.com [scribd.com]
Bacopaside IV: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bacopaside IV, a key bioactive saponin isolated from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective and nootropic properties of this compound.
Core Compound Specifications
This compound is a triterpenoid saponin recognized for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
| Property | Value | Citation(s) |
| CAS Number | 155545-03-2 | [1][2] |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1][2] |
| Molecular Weight | 766.97 g/mol | [2] |
| Synonyms | Rugoside A | [2] |
| Botanical Source | Bacopa monnieri (L.) Wettst. | [2] |
| Compound Type | Triterpenoid Saponin | [2] |
Neuroprotective Mechanisms and Signaling Pathways
This compound, as a constituent of Bacopa monnieri extracts, has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways. These pathways are crucial in cellular responses to oxidative stress, inflammation, and protein aggregation, all of which are implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.
ATF4/NRF2-Mediated Antioxidant Response
Bacopa monnieri extract, containing this compound, has been observed to activate the transcription factors ATF4 and NRF2. This activation is a critical cellular defense mechanism against oxidative stress. NRF2 is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes.
References
The Discovery and Neuropharmacological Potential of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered scientific interest for its potential contribution to the nootropic effects of this traditional Ayurvedic herb. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization and summarizes the current, albeit limited, understanding of its biological activity. While quantitative bioactivity data for the isolated compound remains scarce, this guide contextualizes its potential role within the broader neuropharmacological effects of Bacopa monnieri extracts, particularly concerning neuronal signaling pathways like the CREB/BDNF system. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of natural product drug discovery and neuropharmacology.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine as a memory enhancer and nerve tonic[1][2]. The cognitive benefits of this plant are largely attributed to a class of compounds known as bacosides, which are dammarane-type triterpenoid saponins[1][2]. Among these, this compound is a constituent of the Bacoside B fraction[1]. While much of the research has focused on the synergistic effects of the entire Bacopa monnieri extract or its major fractions like Bacoside A, understanding the specific contribution of individual congeners like this compound is crucial for elucidating the precise mechanisms of action and for the potential development of targeted therapeutics. This guide focuses specifically on the discovery, isolation, and known characteristics of this compound.
Discovery and History
The definitive discovery and structural elucidation of this compound were reported in 2003 by a team of researchers led by Ajit Kumar Chakravarty[3][4][5]. In their seminal paper, "Bacopasides III-V: three new triterpenoid glycosides from Bacopa monniera," published in the Chemical & Pharmaceutical Bulletin, they described the isolation and characterization of three new saponins, including this compound[3][4][5]. This work was a continuation of their efforts to investigate the bioactive glycosidic fraction of Bacopa monnieri[3][4]. The structure of this compound was elucidated primarily through two-dimensional (2D) NMR and other spectral analyses[3][4][5].
Prior to this, various other bacosides and saponins had been isolated from Bacopa monnieri, but the specific identification and characterization of this compound marked a significant step in understanding the chemical diversity of this plant's bioactive constituents.
Chemical Properties and Characterization
This compound is a triterpenoid glycoside with the chemical formula C41H66O13 and a molecular weight of approximately 767 g/mol [6]. Its CAS number is 155545-03-2[6]. The structure of this compound has been established as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl jujubogenin[3][5].
Spectroscopic Data
The structural elucidation of this compound by Chakravarty et al. (2003) relied on extensive spectroscopic analysis. The following tables summarize the key 1H and 13C NMR data as reported in their study[3].
Table 1: 1H-NMR Chemical Shifts for this compound in Pyridine-d5 [3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 4.02 | dd | 11.5, 4.5 |
| H-1' (Ara) | 4.90 | d | 6.5 |
| H-1'' (Glc) | 5.15 | d | 7.5 |
| ... (other protons) | ... | ... | ... |
Note: This table is a partial representation. For a complete list of assignments, refer to the original publication.
Table 2: 13C-NMR Chemical Shifts for this compound in Pyridine-d5 [3]
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 88.9 |
| C-1' (Ara) | 107.2 |
| C-2' (Ara) | 76.1 |
| C-3' (Ara) | 84.1 |
| C-4' (Ara) | 69.1 |
| C-5' (Ara) | 66.5 |
| C-1'' (Glc) | 105.9 |
| C-2'' (Glc) | 75.5 |
| C-3'' (Glc) | 78.5 |
| C-4'' (Glc) | 71.7 |
| C-5'' (Glc) | 78.2 |
| C-6'' (Glc) | 62.9 |
| ... (other carbons) | ... |
Note: This table is a partial representation. For a complete list of assignments, refer to the original publication.
Mass Spectrometry Data:
-
High-Resolution FAB-MS (positive ion mode): m/z 767.4601 [M+H]+, 789.4406 [M+Na]+[3]
-
Calculated for C41H67O13: 767.4563[3]
-
Calculated for C41H66O13Na: 789.4383[3]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is adapted from the methodology described by Chakravarty et al. (2003)[3].
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered aerial parts of Bacopa monnieri (1.5 kg) are successively extracted with petroleum ether and methanol (MeOH) at room temperature[3].
-
Partitioning: The methanol extract is partitioned between n-butanol (n-BuOH) and water. The n-butanol soluble fraction is collected[3].
-
Fractionation: A portion of the n-butanol soluble fraction (30g) is dissolved in a minimum volume of methanol, adsorbed onto silica gel, and subjected to successive Soxhlet extraction with chloroform (CHCl3), ethyl acetate (EtOAc), acetone (Me2CO), and a chloroform-methanol mixture (4:1)[3].
-
Column Chromatography: The acetone extract (6 g) is subjected to column chromatography over silica gel using a methanol-chloroform gradient (1:19 and 1:9)[3]. The initial elution yields primarily bacopasaponin A and B. Further elution provides a gummy residue containing other saponins[3].
-
Preparative High-Performance Liquid Chromatography (HPLC): A portion of the saponin-containing fraction (0.4 g) is subjected to preparative HPLC on a C18 column with a water-methanol mobile phase (30:70 and 25:75) and UV detection at 217 nm to yield purified this compound (62 mg)[3].
General Analytical Methods
-
Paper Chromatography (PC): Used for the identification of sugar constituents from the acid hydrolysates of the saponins. The solvent system employed is ethyl acetate-pyridine-water (2:1:2)[3].
-
Gas Chromatography (GC): Used for the analysis of alditol acetates derived from the hydrolysates to determine the ratio and absolute configuration of the sugars[3].
-
High-Performance Liquid Chromatography (HPLC): Utilized for both preparative isolation and analytical quantification of bacosides. A typical analytical method employs a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile[7].
Biological Activity and Mechanism of Action
While the neuroprotective and cognitive-enhancing effects of Bacopa monnieri extracts are well-documented, there is a significant lack of studies on the specific biological activities of isolated this compound. Most research has been conducted on complex extracts or mixtures of bacosides. Therefore, the following sections discuss the known effects of Bacopa monnieri and its major saponin fractions, within which this compound is a constituent.
Quantitative Bioactivity Data
Table 3: In Silico Docking Score of this compound
| Target Protein | Ligand | Docking Score (kcal/mol) | Reference |
| Monoamine Oxidase B (MAO-B) | This compound | -9.5 | [8] |
Further in vitro and in vivo studies using purified this compound are necessary to determine its specific quantitative bioactivity.
Potential Signaling Pathways
The cognitive-enhancing effects of Bacopa monnieri are believed to be mediated through the modulation of several signaling pathways crucial for synaptic plasticity, neuronal survival, and memory formation. While the specific role of this compound in these pathways is yet to be elucidated, it is likely a contributing factor to the observed effects of the whole extract.
One of the key pathways implicated is the cAMP response element-binding protein (CREB) signaling cascade, which plays a central role in long-term memory formation. CREB activation leads to the transcription of genes involved in synaptic plasticity, including brain-derived neurotrophic factor (BDNF) [9][10][11][12][13][14]. Studies have shown that Bacopa monnieri extract can increase the phosphorylation of CREB and the expression of BDNF in the hippocampus[9][15][16][17].
Diagram 2: Hypothesized Signaling Pathway Modulated by Bacopa monnieri Extract
Caption: Hypothesized CREB/BDNF pathway modulation.
This proposed mechanism involves the activation of upstream kinases that phosphorylate CREB, leading to its activation and subsequent binding to cAMP response elements in the promoter regions of target genes like BDNF. The resulting increase in BDNF protein levels is thought to promote neuronal survival, enhance synaptic plasticity, and ultimately contribute to the memory-enhancing effects of Bacopa monnieri. The precise molecular targets of this compound within this pathway remain an important area for future investigation.
Conclusion and Future Directions
This compound is a distinct triterpenoid saponin from Bacopa monnieri, with its discovery and structural elucidation in 2003 marking a key milestone in the phytochemical investigation of this important medicinal plant. While detailed protocols for its isolation and characterization are available, a significant knowledge gap exists regarding its specific quantitative bioactivity and its precise role in modulating neuronal signaling pathways. The majority of research has focused on the effects of the whole plant extract or its major fractions, leaving the individual contributions of compounds like this compound largely unexplored.
Future research should prioritize the in vitro and in vivo evaluation of isolated this compound to:
-
Determine its specific IC50 and EC50 values in relevant neuropharmacological assays (e.g., acetylcholinesterase inhibition, antioxidant capacity, neuroprotection against various insults).
-
Investigate its direct effects on neuronal signaling cascades, such as the CREB/BDNF pathway, to elucidate its specific molecular targets.
-
Conduct pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
A deeper understanding of the individual bioactivities of this compound and other bacosides will be instrumental in developing standardized, efficacious, and safe nootropic agents derived from Bacopa monnieri. This will pave the way for more rational drug design and a more complete understanding of the therapeutic potential of this ancient medicinal herb.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacopasides III-V: three new triterpenoid glycosides from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Frontiers | Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study [frontiersin.org]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. jebms.org [jebms.org]
- 11. jebms.org [jebms.org]
- 12. cAMP-response Element-binding Protein (CREB) and NF-κB Transcription Factors Are Activated during Prolonged Hypoxia and Cooperatively Regulate the Induction of Matrix Metalloproteinase MMP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cAMP Response Element-Binding Protein Deficiency Allows for Increased Neurogenesis and a Rapid Onset of Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. examine.com [examine.com]
Bacopaside IV: A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement. As a constituent of the Bacoside B fraction, this compound is of significant interest to the neuropharmacology community for its potential therapeutic applications in neurodegenerative diseases and cognitive disorders. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in neurons, drawing from available preclinical data. While research specifically isolating this compound is emerging, much of our understanding is derived from studies on Bacopa monnieri extracts (BME) and closely related bacosides. This document aims to consolidate existing knowledge, present quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further research and drug development efforts.
Core Mechanisms of Action in Neurons
The neuroprotective and cognitive-enhancing effects of this compound and related bacosides are believed to be multifactorial, involving a combination of antioxidant, anti-inflammatory, anti-amyloid, and neuromodulatory activities.
Antioxidant and Neuroprotective Effects
Oxidative stress is a key pathological feature of neurodegenerative diseases. Bacosides from Bacopa monnieri have demonstrated potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[1]
Quantitative Data on Antioxidant Enzyme Activity by Bacopa monnieri Extract
| Enzyme | Activity in Fresh Stem Extract (units/mg protein/min) | Reference |
| Superoxide Dismutase (SOD) | 10.83 ± 0.003 (units/g fresh weight) | [2][3] |
| Catalase (CAT) | 41.03 ± 0.004 | [2][3] |
| Peroxidase (Px) | 2.044 ± 0.003 | [2][3] |
| Ascorbate Oxidase (AO) | 56.15 ± 0.003 | [2][3] |
| Polyphenol Oxidase (PPO) | 57.21 ± 0.003 | [2][3] |
Experimental Protocol: Quantification of Antioxidant Enzyme Activity
This protocol describes a general method for quantifying antioxidant enzyme activity in tissue extracts, as would be applicable for studies involving this compound.
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove cellular debris, followed by a high-speed centrifugation (e.g., 10,000 x g) to pellet mitochondria. The resulting supernatant is used for enzymatic assays.
-
Protein Estimation: The total protein concentration in the supernatant is determined using a standard method, such as the Bradford or Lowry assay, to normalize enzyme activity.
-
Enzyme Assays:
-
Superoxide Dismutase (SOD): SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): CAT activity is assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx): GPx activity is determined by measuring the rate of oxidation of glutathione (GSH) by H₂O₂ or another organic hydroperoxide, coupled to the oxidation of NADPH by glutathione reductase.
-
-
Data Analysis: Enzyme activities are calculated and expressed as units per milligram of protein.
Modulation of Cholinergic and Monoaminergic Systems
Enhanced cholinergic neurotransmission is a key target for improving memory and cognition. Bacopa monnieri extracts and their constituents have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing its availability in the synapse.[4]
Quantitative Data on Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ (µM) | Reference |
| Bacopaside X | 12.78 | [5] |
| Quercetin | 12.73 | [5] |
| Apigenin | 13.83 | [5] |
| Wogonin | 15.48 | [5] |
| Donepezil (Control) | 0.0204 | [5] |
Note: Data for this compound is not currently available. The data for Bacopaside X, a related compound, is provided for context.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Tris-HCl buffer (1 M, pH 8.0)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction. The yellow color is produced from the reaction of thiocholine with DTNB.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-Amyloidogenic Properties
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Bacosides have been shown to interfere with Aβ aggregation and protect neurons from Aβ-induced toxicity.[6]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
-
Aβ Peptide Preparation: Monomeric Aβ peptide (typically Aβ₁₋₄₂) is prepared by dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, followed by evaporation of the solvent and resuspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Aggregation Assay:
-
Incubate the monomeric Aβ peptide solution in the presence and absence of various concentrations of this compound in a 96-well plate.
-
The plate is incubated at 37°C with continuous shaking to promote fibril formation.
-
-
Thioflavin T (ThT) Fluorescence Measurement:
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the curves for Aβ with and without this compound to determine the inhibitory effect of the compound on Aβ aggregation.
-
Signaling Pathways Modulated by Bacosides
The neuroprotective effects of bacosides are mediated through the modulation of several intracellular signaling pathways. While specific pathways for this compound are still under investigation, studies on Bacopa monnieri extract and other bacosides point to the involvement of the following key pathways.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Activation of CREB through phosphorylation leads to the transcription of genes involved in synaptic function and neuronal survival. Bacopa monnieri extract has been shown to upregulate the phosphorylation of CREB.
Experimental Protocol: Western Blot Analysis for CREB Phosphorylation
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with various concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and total CREB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CREB signal to the total CREB signal to determine the relative level of CREB phosphorylation.
-
Diagram: Putative CREB Signaling Pathway Activated by Bacosides
Caption: Putative activation of the CREB signaling pathway by bacosides.
Neurotrophic Factor Signaling
Brain-derived neurotrophic factor (BDNF) is a key regulator of synaptic plasticity and neuronal survival. Bacopa monnieri extract has been shown to increase the expression of BDNF.
Diagram: Experimental Workflow for Measuring BDNF Expression
Caption: Workflow for assessing this compound's effect on BDNF expression.
In Silico Docking Studies
Computational studies provide valuable insights into the potential molecular targets of this compound. In silico docking simulations have predicted the binding affinities of this compound with several key proteins involved in neuronal function and neurodegeneration.
In Silico Binding Affinities of this compound with Neuronal Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Monoamine Oxidase B (MAO-B) | -11.5 | [7] |
| Acetylcholinesterase (AChE) | -10.3 | [7] |
| Beta-secretase 1 (BACE1) | -9.5 | [7] |
| Glutamate [NMDA] Receptor | -9.2 | [7] |
| GABA-A Receptor | -9.0 | [7] |
| Serotonin Transporter (SERT) | -8.9 | [7] |
| Dopamine Transporter (DAT) | -8.2 | [7] |
| Catechol-O-methyltransferase (COMT) | -7.4 | [7] |
Note: These are predicted binding affinities from computational models and require experimental validation.
Conclusion and Future Directions
This compound holds considerable promise as a neuroprotective and cognitive-enhancing agent. The available evidence, largely extrapolated from studies on Bacopa monnieri extracts and related bacosides, suggests a multi-target mechanism of action encompassing antioxidant, anti-inflammatory, anti-amyloid, and neuromodulatory effects. Key signaling pathways, including CREB and BDNF, appear to be central to its mode of action.
However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and purification of this compound to enable targeted in vitro and in vivo experiments.
-
Quantitative dose-response studies to determine the specific efficacy and potency of this compound on neuronal targets (e.g., IC₅₀ values for enzyme inhibition, EC₅₀ values for receptor modulation).
-
Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound using techniques such as affinity chromatography, mass spectrometry, and comprehensive phosphoproteomics.
-
In vivo studies in relevant animal models of neurodegenerative diseases to assess the therapeutic efficacy, pharmacokinetics, and safety profile of pure this compound.
This technical guide provides a foundation for the ongoing investigation of this compound. By employing the detailed experimental protocols and building upon the current understanding of its mechanism of action, the scientific community can accelerate the development of this promising natural compound into a novel therapeutic for neurological disorders.
References
- 1. impactfactor.org [impactfactor.org]
- 2. antiox.org [antiox.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV: A Technical Guide to its Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a key triterpenoid saponin isolated from Bacopa monnieri, a perennial herb integral to traditional Ayurvedic medicine.[1] Renowned for its nootropic properties, recent scientific inquiry has increasingly focused on its neuroprotective and antioxidant capabilities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous neurodegenerative disorders.[2][3] this compound, as a principal bioactive constituent of Bacopa monnieri, demonstrates significant antioxidant activity, positioning it as a compound of high interest for therapeutic development.[1]
This technical guide provides an in-depth overview of the assays used to evaluate the antioxidant activity of this compound. It covers detailed experimental protocols for key in vitro and cell-based assays, summarizes quantitative data from relevant studies, and illustrates the core signaling pathways modulated by this compound.
Mechanism of Antioxidant Action & Key Signaling Pathways
The antioxidant effect of this compound and related bacosides is multifaceted, involving both direct and indirect mechanisms:
-
Direct Radical Scavenging: They can directly neutralize free radicals such as the superoxide anion and hydroxyl radicals, breaking oxidative chain reactions.[4]
-
Metal Ion Chelation: By chelating metal ions, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[4]
-
Upregulation of Endogenous Antioxidant Defenses: A crucial mechanism is the potentiation of the cell's own antioxidant enzyme systems.[2][4] This is primarily achieved through the modulation of the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[5][6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][6]
In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2.[7] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[5][7] This binding initiates the transcription of several critical Phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which is essential for glutathione synthesis.[5][7][8] Studies have shown that Bacopa monnieri extract can restore the expression of Nrf2, HO-1, and GCLC in models of oxidative stress.[5][9]
In Vitro Antioxidant Activity Assays
These assays are fundamental for determining the direct free radical scavenging and reducing capabilities of a compound.
Quantitative Data Summary: In Vitro Assays
The following table summarizes the radical scavenging activity of Bacopa monnieri extracts, rich in bacosides including this compound, from various studies. The IC50 value represents the concentration of the extract required to inhibit 50% of the radicals.
| Assay | Extract Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| DPPH Scavenging | Methanolic | 456.07 | - | - | [10][11][12] |
| DPPH Scavenging | Hydroethanolic | 270 | Ascorbic Acid | 28 | [13] |
| DPPH Scavenging | Methanolic | 52 | - | - | [4] |
| Hydroxyl Radical Scavenging | Methanolic | 34 | - | - | [4] |
| Nitric Oxide (NO) Scavenging | Methanolic | 21.29 | Ascorbic Acid | 5.47 | [10][11] |
Experimental Protocols
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[13][14]
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare various concentrations of this compound (or extract) in a suitable solvent (e.g., methanol).[15]
-
Reaction: In a 96-well plate or cuvette, mix a volume of the sample solution with the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).[15]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or microplate reader.
-
Control & Standard: Use a solvent blank (solvent + DPPH) as the control and a known antioxidant like Ascorbic Acid or Quercetin as a positive standard.[15][16]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.
-
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.[17]
-
Methodology:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18][19]
-
Working Solution: Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Add a small volume of the sample (e.g., 10-50 µL) to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[18][19]
-
Incubation: Incubate for a defined period (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form. The change in absorbance is proportional to the reducing power of the sample.[14]
-
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Reaction: Mix a small volume of the sample with a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored product at 593 nm.
-
Standard Curve: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Cell-Based and In Vivo Antioxidant Activity
These assays assess the indirect antioxidant effects of this compound by measuring its impact on endogenous antioxidant enzymes and biomarkers of oxidative damage within a biological system.
Quantitative Data Summary: Enzyme Activity & Lipid Peroxidation
Bacopa monnieri extract has been shown to enhance the body's intrinsic antioxidant defenses and protect against cellular damage.
| Assay / Biomarker | Model System | Treatment | Effect | Source |
| Superoxide Dismutase (SOD) | Rat Brain | B. monnieri extract (5-10 mg/kg) | Dose-dependent increase in activity | [2][20] |
| Catalase (CAT) | Rat Brain | B. monnieri extract (5-10 mg/kg) | Dose-dependent increase in activity | [2][20] |
| Glutathione Peroxidase (GPx) | Rat Brain | B. monnieri extract (5-10 mg/kg) | Dose-dependent increase in activity | [2][20] |
| Lipid Peroxidation (MDA) | L132 cells | BME pre-treatment vs. SNP | Significant decrease in MDA levels | [18] |
| Lipid Peroxidation (MDA) | Rat Brain (Alcohol-induced stress) | B. monnieri extract | Significant reduction in MDA levels | [21] |
| Reactive Oxygen Species (ROS) | L132 cells | BME pre-treatment vs. SNP | Significant attenuation of ROS generation | [18] |
Experimental Protocols
-
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid breakdown. MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored adduct, which is measured spectrophotometrically.[18][21]
-
Methodology:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., ice-cold 1.15% KCl).[18]
-
Reaction Mixture: To an aliquot of the lysate/homogenate, add solutions of sodium dodecyl sulfate (SDS), acetic acid (pH 3.5), and thiobarbituric acid (TBA).[18]
-
Incubation: Heat the mixture at 95-100°C for 60-120 minutes to facilitate the reaction.[18]
-
Extraction: After cooling, add a butanol-pyridine mixture to extract the pink MDA-TBA adduct and centrifuge to separate the phases.
-
Measurement: Measure the absorbance of the upper organic layer at 532 nm.[18]
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
-
Principle: SOD catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The assay indirectly measures SOD activity by using a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with them (e.g., Nitroblue Tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the detector reaction.[22]
-
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.[18]
-
Reaction: In a 96-well plate, add the sample, the detector (e.g., NBT), and the superoxide generating system (e.g., xanthine and xanthine oxidase).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the rate of color change (e.g., formazan formation from NBT) kinetically at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition of the detector reaction is calculated, and one unit of SOD activity is typically defined as the amount of enzyme required to inhibit the reaction by 50%.
-
-
Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The most common method measures the rate of H₂O₂ disappearance by monitoring the decrease in absorbance at 240 nm.[18]
-
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a phosphate buffer.[18]
-
Reaction: Add the sample to a quartz cuvette containing a known concentration of H₂O₂ solution (e.g., 6 mM) in phosphate buffer.
-
Measurement: Immediately begin recording the absorbance at 240 nm over a period of 1-3 minutes.
-
Calculation: The activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂.
-
-
Principle: GPx reduces organic peroxides and H₂O₂ using glutathione (GSH) as a reductant. The most common assay is a coupled reaction where the oxidized glutathione (GSSG) produced is recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The rate of NADPH disappearance is monitored at 340 nm and is proportional to GPx activity.[23][24]
-
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.[18]
-
Reaction Mixture: Prepare a reaction buffer containing GSH, glutathione reductase, and NADPH.
-
Reaction: Add the sample to the reaction mixture in a cuvette or 96-well plate. Initiate the reaction by adding a substrate for GPx (e.g., tert-butyl hydroperoxide or H₂O₂).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm.[23][24]
-
Calculation: The activity is calculated from the rate of NADPH consumption using its molar extinction coefficient.
-
Conclusion
This compound, a prominent saponin from Bacopa monnieri, exhibits robust antioxidant properties through a combination of direct radical scavenging and, critically, the upregulation of endogenous antioxidant defenses via the Nrf2-Keap1 signaling pathway. The assays detailed in this guide—from straightforward in vitro colorimetric tests like DPPH and ABTS to more complex cell-based enzyme activity measurements—provide a comprehensive toolkit for researchers to quantify and characterize its antioxidant efficacy. The consistent findings of reduced lipid peroxidation and enhanced activity of key enzymes like SOD, CAT, and GPx underscore the therapeutic potential of this compound in mitigating oxidative stress-related pathologies, particularly in the context of neurodegenerative diseases. This guide serves as a foundational resource for professionals engaged in the exploration and development of this promising natural compound.
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiox.org [antiox.org]
- 5. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DPPH and FRAP assays for different extracts of in vitro and in vivo grown plantlets of Bacopa monnieri L. | Semantic Scholar [semanticscholar.org]
- 15. journal.unisza.edu.my [journal.unisza.edu.my]
- 16. jptcp.com [jptcp.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant activity of Bacopa monniera in rat frontal cortex, striatum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 23. assaygenie.com [assaygenie.com]
- 24. Glutathione Peroxidase Assay Kit, MAK437, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
The Neuroprotective Potential of Bacopaside IV: An In Vitro Technical Overview
Introduction
Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. The neuroprotective effects of Bacopa monnieri extracts are attributed to a synergistic interplay of their constituent bacosides. These compounds are believed to counteract neuronal damage through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. This guide provides a technical overview of the in vitro methodologies used to assess these neuroprotective effects, summarizes the available quantitative data, and illustrates the key signaling pathways implicated.
Core Mechanisms of Neuroprotection
In vitro studies on Bacopa monnieri extracts and its purified constituents suggest three primary mechanisms of neuroprotection:
-
Reduction of Oxidative Stress: Bacosides have been shown to scavenge free radicals, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.
-
Inhibition of Apoptosis: Evidence suggests that bacosides can modulate the expression of key apoptotic proteins, thereby preventing programmed cell death in neuronal cells.
-
Modulation of Signaling Pathways: The neuroprotective effects are mediated through the regulation of critical intracellular signaling cascades, such as the Akt, ERK, and Nrf2 pathways.
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from in vitro studies on Bacopa monnieri extracts and related bacosides, which may provide an indication of the potential efficacy of this compound.
Table 1: Effects on Cell Viability and Oxidative Stress Markers
| Compound/Extract | Cell Line | Stressor | Concentration Range | Outcome Measures | Key Findings |
| Bacopa monnieri Extract | SH-SY5Y | H₂O₂ | 10 - 100 µg/mL | Cell Viability (MTT), ROS levels, MDA levels | Dose-dependent increase in cell viability and decrease in ROS and MDA levels. |
| Bacoside A | Rat Brain Homogenate | Cigarette Smoke | 10 mg/kg (in vivo) | SOD, CAT, GPx activity | Significant increase in the activity of antioxidant enzymes.[1] |
| Bacopaside I | Rat Brain (in vivo) | Ischemia | 3, 10, 30 mg/kg | SOD, CAT, GPx activity, MDA levels | Dose-dependent increase in antioxidant enzyme activity and decrease in MDA. |
Table 2: Effects on Apoptosis Markers
| Compound/Extract | Cell Line | Stressor | Concentration Range | Outcome Measures | Key Findings |
| Bacopa monnieri Extract | SH-SY5Y | Oxidized LDL | Not specified | Apoptosis Rate | Reduced the percentage of apoptotic cells. |
| Bacopaside II | Colon Cancer Cells | None | 15 - 30 µM | Caspase-3/7 activity, Annexin V staining | Increased apoptosis in cancer cells, demonstrating modulation of this pathway. |
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to evaluate neuroprotective effects.
Cell Culture and Treatment
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Cells are passaged at 70-80% confluency.
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (or extract) for a specified duration (e.g., 2-24 hours).
-
Introduce a neurotoxic stressor (e.g., hydrogen peroxide, amyloid-beta) for a further incubation period (e.g., 24 hours).
-
Proceed with specific assays to measure neuroprotection.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Procedure:
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
After treatment, wash cells with PBS.
-
Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
Signaling Pathways in Neuroprotection
The neuroprotective effects of bacosides are mediated by complex signaling networks. Below are diagrams of key pathways implicated in these effects.
References
An In-Depth Technical Guide to Bacopaside IV and its Relation to Bacoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bacopaside IV and its intricate relationship with Bacoside B, two prominent triterpenoid saponins derived from the medicinal plant Bacopa monnieri. This document delves into their chemical properties, established neuroprotective mechanisms, and the signaling pathways through which they exert their cognitive-enhancing effects. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further research and development. Quantitative data is systematically presented in tabular format for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams to offer a clear and concise understanding of their molecular interactions.
Introduction: Unraveling the Chemistry of this compound and Bacoside B
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its nootropic properties, which are largely attributed to a class of saponins known as bacosides. Among these, Bacoside B represents a significant fraction. It is crucial to understand that Bacoside B is not a single compound but rather a mixture of several structurally similar saponins.[1] One of the key constituents of this mixture is This compound .
This compound, along with Bacopaside V, Bacopaside N1, and Bacopaside N2, collectively form the Bacoside B complex.[1] This relationship is fundamental to understanding the bioactivity of Bacoside B, as its overall pharmacological profile is a composite of the individual and potentially synergistic effects of its components.
Chemical Structures
The foundational structure of these bacosides is a triterpenoid aglycone, either jujubogenin or pseudojujubogenin, with distinct glycosidic chains.
Table 1: Chemical Properties of this compound and Bacoside B
| Property | This compound | Bacoside B |
| Molecular Formula | C41H66O13[2] | C41H68O13[3] |
| Molecular Weight | 766.95 g/mol [4] | ~769.0 g/mol [3] |
| CAS Number | 155545-03-2[2] | 11048-52-5[3] |
| General Classification | Triterpenoid Saponin | Mixture of Triterpenoid Saponins |
Neuroprotective Mechanisms and Bioactivity
Both this compound and the broader Bacoside B mixture exhibit a range of neuroprotective effects, contributing to their cognitive-enhancing properties. These mechanisms include acetylcholinesterase inhibition and robust antioxidant activity.
Acetylcholinesterase Inhibition
By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, bacosides can increase the levels and duration of action of acetylcholine in the synaptic cleft. This cholinergic enhancement is a key mechanism for improving memory and cognitive function.
Table 2: Quantitative Data on Acetylcholinesterase Inhibition
| Compound/Mixture | IC50 Value (µg/mL) | Source |
| Purified Bacoside A | 9.91 | [5] |
| N-hexane fraction | 16.83 (AChE), 7.54 (BuChE) | [6] |
| Ethyl acetate fraction | 11.67 (AChE), 5.21 (BuChE) | [6] |
Note: Data for individual Bacoside B components is limited; Bacoside A data is provided for a comparative context of a related major bacoside fraction.
Antioxidant Activity
Oxidative stress is a significant contributor to neurodegeneration. Bacosides have demonstrated potent antioxidant effects by scavenging free radicals and reducing lipid peroxidation, thereby protecting neuronal cells from oxidative damage.[2]
Table 3: Quantitative Data on Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound/Mixture | IC50 Value (µg/mL) | Source |
| Purified Bacoside A | 29.22 | [5] |
| Crude Bacopa monnieri Extract | 70.16 | [5] |
Key Signaling Pathways
The neuroprotective and cognitive-enhancing effects of this compound and Bacoside B are mediated through the modulation of several key intracellular signaling pathways.
Cholinergic Signaling Pathway
As previously mentioned, the inhibition of acetylcholinesterase is a primary mechanism. This leads to an increased availability of acetylcholine, which can then activate both muscarinic and nicotinic acetylcholine receptors, leading to downstream signaling cascades that are crucial for learning and memory.
CREB Signaling Pathway and Neuroprotection
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, long-term memory formation, and cell survival. Bacosides have been shown to modulate the CREB pathway, leading to the transcription of genes involved in neuroprotection and cognitive function, such as Brain-Derived Neurotrophic Factor (BDNF).
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is involved in cell proliferation, differentiation, and survival. In the nervous system, it is crucial for synaptic plasticity. Evidence suggests that bacosides can activate the ERK/MAPK pathway, contributing to their neuroprotective effects.
NF-κB Signaling and Anti-inflammatory Effects
Neuroinflammation is implicated in the pathogenesis of neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Bacosides have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
Experimental Protocols
Extraction and Isolation of Bacosides
This protocol describes a general method for the extraction and isolation of a bacoside-rich fraction from Bacopa monnieri.
-
Plant Material Preparation: Shade-dry the whole plant material of Bacopa monnieri at room temperature, followed by oven drying at 40°C to remove residual moisture. Grind the dried plant material into a fine powder and sieve to a uniform particle size.
-
Soxhlet Extraction:
-
Defat the powdered plant material with n-hexane.
-
Subsequently, perform sequential extraction with solvents of increasing polarity, such as acetone and methanol. The methanolic extract will contain the bacosides.
-
-
Fractionation:
-
Concentrate the methanolic extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool the bacoside-rich fractions.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of bacosides.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid). A common isocratic mobile phase is a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Standard Preparation: Prepare a stock solution of a reference standard (e.g., Bacoside A3 or Bacopaside II) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Compare the peak areas of the bacosides in the sample chromatogram to the calibration curve of the reference standard to determine their concentration.
Acetylcholinesterase Inhibition Assay
This in vitro assay is used to determine the AChE inhibitory activity of the bacosides.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase enzyme, and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB, and the test compound (bacoside solution at various concentrations).
-
Add the AChE enzyme to each well and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
-
Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of the bacosides.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
In a 96-well plate, add the DPPH solution to various concentrations of the bacoside solution.
-
Incubate the plate in the dark at room temperature.
-
The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound.
-
Measure the absorbance at approximately 517 nm.
-
-
Calculation: The decrease in absorbance is proportional to the radical scavenging activity. Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
This compound, as a key constituent of the Bacoside B complex, plays a significant role in the neuropharmacological effects of Bacopa monnieri. The multifaceted mechanisms of action, including acetylcholinesterase inhibition, antioxidant activity, and modulation of critical signaling pathways such as CREB, ERK/MAPK, and NF-κB, underscore its potential as a therapeutic agent for cognitive disorders and neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the promising therapeutic applications of these natural compounds. Continued research to elucidate the specific molecular targets and synergistic interactions of the individual components of Bacoside B will be crucial for the development of novel and effective neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. Bacoside B | C41H68O13 | CID 121596009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on the Toxicity of Bacopaside IV: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary toxicity studies on Bacopaside IV, a triterpenoid saponin isolated from Bacopa monnieri. The information is intended for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on the toxicological profile of this compound and the broader extract from which it is derived.
Executive Summary
Bacopa monnieri has been a staple in traditional Ayurvedic medicine for centuries, primarily for its cognitive-enhancing properties.[1][2][3] this compound is one of the bioactive saponins found within the plant.[4][5] Preclinical safety evaluations have largely focused on the standardized extracts of Bacopa monnieri rather than on individual isolated saponins. The available data suggests a high degree of safety for Bacopa monnieri extracts, with no significant toxicity observed even at high doses in animal models.[1][2][6] Direct, comprehensive toxicological data for isolated this compound is limited in the public domain. This guide synthesizes the available information on the toxicity of Bacopa monnieri extracts and related bacosides to infer a preliminary safety profile for this compound.
Quantitative Toxicity Data
The majority of toxicological studies have been conducted on standardized extracts of Bacopa monnieri. The data from these studies are crucial for understanding the general safety profile of its constituents, including this compound.
Table 1: Acute Oral Toxicity Data for Bacopa monnieri Extract
| Study Type | Species | Dose | Observation Period | Results | Reference |
| Acute Toxicity | Female Sprague-Dawley Rats | 5,000 mg/kg | 14 days | No mortality or significant toxic signs observed. | [1][2][6] |
| Median Lethal Dose (LD50) | Sprague-Dawley Rats | 2,400 mg/kg | Not Specified | LD50 established for "BacoMind," a standardized extract. | [7][8] |
Table 2: Chronic and Subchronic Toxicity Data for Bacopa monnieri Extract
| Study Type | Species | Dose Levels | Duration | Key Findings | Reference |
| Chronic Toxicity | Male & Female Sprague-Dawley Rats | 30, 60, 300, 1,500 mg/kg/day | 270 days | No significant changes in behavior, health, hematological, or biochemical parameters. No toxicity observed. | [1][6][9] |
| Subchronic Toxicity | Sprague-Dawley Rats | 85, 210, 500 mg/kg/day | 90 days | No evidence of toxicity. NOAEL established at 500 mg/kg body weight. | [7][8] |
Note on this compound-Specific Data: A predictive, in silico study using the ProTox-II webserver estimated the oral LD50 for several phytochemicals from B. monnieri. While this compound was not specifically listed, related compounds were. For instance, Bacopaside N2 was predicted to be in toxicity class III ("toxic if swallowed") with an LD50 of 55 mg/kg, whereas Bacopaside B was predicted to be in class V ("may be harmful if swallowed") with an LD50 of 5000 mg/kg.[10] These are computational predictions and require experimental validation.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of toxicological studies. The following sections describe the protocols used in key preclinical safety assessments of Bacopa monnieri extract.
This protocol is based on studies evaluating the effects of a single high dose of Bacopa monnieri extract.[2][6]
-
Test System: Female Sprague-Dawley rats, typically 4-5 weeks old.
-
Grouping: Animals are randomly divided into a control group and a treatment group (n=5 per group).
-
Acclimatization: Animals are acclimatized for a standard period before the study begins.
-
Dosing:
-
The control group receives distilled water (vehicle) orally at a volume of 1 mL/kg.
-
The treatment group receives a single oral dose of Bacopa monnieri extract, often at a limit dose of 5,000 mg/kg.
-
-
Observations:
-
Short-term: Systematic observation for toxic signs is conducted for the first 30 minutes and then periodically for the first 24 hours post-administration.
-
Long-term: Animals are monitored daily for 14 days for any signs of toxicity, changes in behavior, and mortality.
-
-
Parameters Measured: Body weight is recorded weekly. At the end of the 14-day period, animals are euthanized, and blood is collected for hematological and biochemical analysis. A gross necropsy is performed, and vital organs are weighed and subjected to histopathological examination.
This protocol describes a long-term study to assess the effects of repeated daily administration of Bacopa monnieri extract.[6][9]
-
Test System: Male and female Sprague-Dawley rats.
-
Grouping: Animals are divided into a control group and multiple treatment groups receiving different dose levels of the extract (e.g., 30, 60, 300, and 1,500 mg/kg/day).
-
Dosing: The extract is administered orally on a daily basis for 270 days.
-
Observations: Daily monitoring of animal behavior and overall health.
-
Parameters Measured:
-
Body and organ weights are measured at the end of the study.
-
Blood is collected for comprehensive hematology and clinical chemistry analysis.
-
A full necropsy is performed, and tissues from all major organs are collected for histopathological evaluation.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the typical workflow for an acute oral toxicity study as described in the protocols.
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 2. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety evaluation of a standardized phytochemical composition extracted from Bacopa monnieri in Sprague--Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijsr.net [ijsr.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Bacopaside IV from Bacopa monnieri
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopa monnieri, a perennial herb, is a staple in traditional Ayurvedic medicine, revered for its cognitive-enhancing properties. The therapeutic effects of this plant are largely attributed to a class of chemical compounds known as bacosides. Among these, Bacopaside IV is a significant triterpenoid saponin that has garnered interest for its potential neuroprotective activities. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from Bacopa monnieri.
Data Presentation: Quantitative Analysis of Extraction Methods
The yield of bacosides is highly dependent on the extraction method and solvent system employed. The following table summarizes quantitative data from various studies to provide a comparative overview of different extraction efficiencies.
| Extraction Method | Solvent System | Plant Material | Yield of Total Saponins (%) | Yield of Bacoside A (mg/g of extract) | Reference |
| Maceration | Methanol | Dried aerial parts | - | - | [1] |
| Maceration | 95% Ethanol | Dried aerial parts | - | - | [1] |
| Decoction | Water | Dried aerial parts | 0.56 ± 0.03 | - | [2] |
| Maceration (after water soaking) | 95% Ethanol | Dried aerial parts | 8.00 ± 0.67 | - | [2] |
| Soxhlet Extraction | 95% Ethanol | Dried aerial parts | 6.91 ± 0.93 | - | [2] |
| Maceration (water squeezed out after soaking) | 95% Ethanol | Dried aerial parts | 18.41 ± 0.80 | - | [2] |
| Percolation (water squeezed out after soaking) | 95% Ethanol | Dried aerial parts | 19.28 ± 0.12 | - | [2] |
| Sequential Polarity Gradient Extraction | Hexane, Acetone, Methanol | Powdered Brahmi tablets | - | 34.6 (from crude extract) | [3] |
Note: Bacoside A is a mixture of four saponins including Bacoside A3, Bacopaside II, Bacopaside X, and Bacopasaponin C. This compound is another distinct saponin. A study analyzing twelve different bacopa saponins found that this compound is a minor component in the extracts[4].
Experimental Protocols
Protocol 1: Sequential Polarity Gradient Extraction and Purification of Bacoside A
This protocol is adapted from a study that achieved a high purity of Bacoside A[3].
1. Extraction: a. Grind dried Bacopa monnieri plant material into a fine powder. b. To 100 g of the powder, add 500 ml of hexane and reflux at 37°C for 6 hours. c. Filter the mixture and repeat the extraction on the plant residue with 500 ml of acetone under the same conditions. d. Finally, extract the residue twice with 500 ml of methanol. e. Combine the methanolic extracts and dry using a rotary evaporator. Store the dried extract at 4°C.
2. Purification by Column Chromatography: a. Prepare a silica gel (100-200 mesh size) slurry in ethyl acetate and pack it into a glass column. b. Mix 1 g of the dried methanolic extract with 10 g of silica gel, dissolve in a minimal amount of methanol, and dry using a rotary evaporator. c. Load the dried extract mixture onto the top of the silica gel column. d. Elute the column with a gradient of methanol in ethyl acetate, starting from 1% and gradually increasing to 30% methanol. e. Collect 10 ml fractions and analyze them for the presence of bacosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). f. Pool the fractions containing the desired bacosides and concentrate them using a rotary evaporator to obtain the purified compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Bacopasaponins
This method is based on a validated HPLC protocol for the simultaneous determination of twelve bacopa saponins, including this compound[4].
1. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., Luna C18, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).
- Flow Rate: 1.0 ml/min.
- Column Temperature: 30°C.
- Detection: UV detector at a specified wavelength (e.g., 205 nm).
2. Preparation of Standard and Sample Solutions:
- Standard Solution: Prepare stock solutions of this compound standard in a suitable solvent like methanol. Prepare a series of dilutions to create a calibration curve.
- Sample Solution: Accurately weigh the dried Bacopa monnieri extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject equal volumes of the standard and sample solutions into the HPLC system.
- Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow for Bacopaside Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Proposed Neuroprotective Signaling Pathways of Bacopa monnieri Saponins
While the specific signaling pathway for this compound is not fully elucidated, the neuroprotective effects of Bacopa monnieri extracts and their constituent saponins are believed to be mediated through multiple pathways. The following diagram illustrates a generalized overview of these proposed mechanisms.
Caption: Proposed neuroprotective pathways of Bacopa monnieri saponins.
References
Application Notes and Protocols for the Isolation and Purification of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid saponin found in Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing properties. As a minor constituent among a complex mixture of structurally similar bacosides, the isolation and purification of this compound present a significant challenge. This document provides detailed application notes and protocols for the efficient extraction, enrichment, and purification of this compound for research and development purposes. The methodologies described herein are compiled from various scientific sources and are intended to guide researchers in obtaining high-purity this compound.
Data Presentation: A Comparative Overview of Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction and purification of bacosides from Bacopa monnieri. While specific data for this compound is limited due to its status as a minor component, the data for total saponins and the major "Bacoside A" fraction provide a valuable reference for process optimization.
Table 1: Comparison of Extraction Methods for Bacosides from Bacopa monnieri
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature (°C) | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |
| Maceration | 95% Ethanol | 1:6 | 3 days | Room Temperature | 16.63 ± 0.87 | 5.64 ± 0.43 | [1](2) |
| Maceration (pre-soaked in water) | 95% Ethanol | 1:6 (Ethanol) | 3 days | Room Temperature | 26.08 ± 1.25 | 8.00 ± 0.67 | [1](2) |
| Soxhlet Extraction | Ethanol | 1:5 | 3 hours | Boiling point of Ethanol | 12.26 ± 0.04 | 6.91 ± 0.93 | [1](2) |
| Percolation (pre-soaked in water) | 95% Ethanol | 1:6.7 (total) | 3 rounds | Room Temperature | Not Reported | 19.28 ± 0.12 | [3](4) |
| Ultrasonication | Methanol | 1:40 | 20 min | 60 | Not Reported | Not Reported | [5](6) |
Table 2: Purification of Bacosides - Yield and Purity
| Purification Step | Description | Starting Material | Yield | Purity | Reference |
| Column Chromatography | Silica gel (100-200 mesh) with Ethyl Acetate:Methanol gradient | Methanolic Extract | 92.8 mg Bacoside A / g of crude extract | 83.46% Bacoside A | [7](8) |
| Column Chromatography | Silica gel with Chloroform:Methanol gradient | Methanolic Extract | 34.6 mg Bacoside A / g of crude extract | 93.60% Bacoside A | [9](10) |
| Macroporous Resin | HP-20 resin with ethanol gradient | Ethanolic Extract | Not specified for individual bacosides | 51.19% - 55.67% total saponins | [11](12) |
| Preparative HPLC | C18 column with Acetonitrile:Water gradient | Enriched Saponin Fraction | High purity achievable | >98% for individual saponins | Inferred from analytical methods and general saponin purification |
Experimental Protocols
The following protocols describe a multi-step process for the isolation and purification of this compound from Bacopa monnieri. The process begins with the extraction of the raw plant material, followed by a series of chromatographic steps to enrich and finally isolate the target compound.
Protocol 1: Extraction of Crude Bacosides
This protocol is based on the maceration method with pre-soaking in water, which has been shown to provide a high yield of total saponins[1][3].
Materials and Reagents:
-
Dried, powdered Bacopa monnieri plant material (aerial parts)
-
Deionized water
-
95% Ethanol
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Bacopa monnieri and place it in a large beaker.
-
Add 500 mL of deionized water to the powder and allow it to soak for 24 hours at room temperature. This helps to swell the plant material, facilitating solvent penetration.
-
After 24 hours, squeeze the excess water from the plant material.
-
Transfer the moist plant material to a large flask and add 600 mL of 95% ethanol.
-
Macerate for 3 days at room temperature with occasional stirring.
-
Filter the extract through filter paper.
-
Transfer the residue back to the flask and repeat the maceration with 600 mL of 95% ethanol for another 3 days.
-
Repeat the extraction one more time for a total of three extractions.
-
Combine all the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude bacoside extract.
Protocol 2: Enrichment of Saponin Fraction by Column Chromatography
This protocol uses silica gel column chromatography to separate the crude extract into fractions with increasing polarity, thereby enriching the saponin content.
Materials and Reagents:
-
Crude bacoside extract from Protocol 1
-
Silica gel (100-200 mesh size)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.
-
Dissolve 10 g of the crude bacoside extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel. Dry the silica gel-adsorbed sample completely.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of methanol in ethyl acetate, starting with 100% ethyl acetate and gradually increasing the methanol concentration. A suggested gradient is as follows:
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
90:10 Ethyl Acetate:Methanol
-
85:15 Ethyl Acetate:Methanol
-
80:20 Ethyl Acetate:Methanol
-
70:30 Ethyl Acetate:Methanol
-
50:50 Ethyl Acetate:Methanol
-
100% Methanol
-
-
Collect fractions of a suitable volume (e.g., 50 mL).
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol:Water, 7:3:0.5).
-
Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.
-
Pool the fractions containing the bacosides based on the TLC analysis. The fractions eluted with higher concentrations of methanol (e.g., 15-30%) are expected to be rich in saponins[7].
-
Evaporate the solvent from the pooled fractions to obtain the enriched saponin fraction.
Protocol 3: Isolation of this compound by Preparative HPLC
This final step utilizes preparative reverse-phase HPLC to isolate this compound from the enriched saponin fraction. The conditions are adapted from an analytical method that successfully separates multiple bacosides[13].
Materials and Reagents:
-
Enriched saponin fraction from Protocol 2
-
Acetonitrile (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Sulfuric acid
-
Deionized water (HPLC grade)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Preparative HPLC system with a UV detector
-
Fraction collector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of 0.05 M sodium sulfate buffer (pH adjusted to 2.3 with sulfuric acid) and acetonitrile in a ratio of 68.5:31.5 (v/v)[13]. Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a known amount of the enriched saponin fraction in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column
-
Mobile Phase: Isocratic elution with 0.05 M Sodium Sulfate (pH 2.3) : Acetonitrile (68.5:31.5)
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 205 nm.
-
Temperature: 30°C.
-
-
Inject the sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time will need to be determined by first running an analytical scale separation with a this compound standard. In the absence of a standard, fractions corresponding to minor, well-separated peaks should be collected for further characterization.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.
-
Assess the purity of the isolated compound using analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation and purification of this compound.
Purification Logic
Caption: Logical steps in the purification of this compound from a complex mixture.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. thaiscience.info [thaiscience.info]
- 3. wjpps.com [wjpps.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phcog.com [phcog.com]
- 7. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 8. jees.in [jees.in]
- 9. Triterpenoid glycosides from Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. Effect of triterpenoid saponins from Bacopa monniera on scopolamine-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 13. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bacopaside IV in Bacopa monnieri Extracts using High-Performance Liquid Chromatography (HPLC)
Introduction
Bacopa monnieri, a perennial herb, is a prominent feature in traditional Ayurvedic medicine, revered for its cognitive-enhancing properties. The primary bioactive constituents responsible for these effects are a group of saponins known as bacosides. Among these, Bacopaside IV is a key compound of interest for researchers and drug development professionals. Accurate and reliable quantification of this compound is crucial for the standardization of Bacopa monnieri extracts and formulations to ensure consistent efficacy and safety. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of samples and standards, along with the instrumental conditions for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Anhydrous sodium sulfate
-
Sulfuric acid or Phosphoric acid
-
Methanol (for extraction)
-
Bacopa monnieri extract or plant material
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
Centrifuge
Preparation of Mobile Phase
A commonly used mobile phase for the separation of bacosides is a mixture of an acidic aqueous solution and acetonitrile.[1][2][3][4] An example of a suitable mobile phase is:
-
Aqueous Phase: 0.05 M sodium sulfate buffer adjusted to pH 2.3 with sulfuric acid.[1][3][4]
-
Organic Phase: Acetonitrile.
-
Composition: A typical isocratic elution uses a ratio of approximately 68.5:31.5 (v/v) of the aqueous phase to acetonitrile.[1][3][4]
Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
Preparation of Sample Solutions
-
Extraction from Plant Material:
-
Accurately weigh a known amount of dried and powdered Bacopa monnieri plant material.
-
Add a specific volume of methanol (e.g., 20 mL for 0.5 g of powder) and sonicate for approximately 20 minutes at 60°C.[5]
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
From Extract:
-
Accurately weigh a known amount of Bacopa monnieri extract and dissolve it in a suitable solvent, such as methanol or the mobile phase.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to analysis.
-
HPLC Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.05 M Sodium Sulfate (pH 2.3) and Acetonitrile (68.5:31.5, v/v)[1][3][4] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[1][3][4] |
| Detection Wavelength | 205 nm[2][6][7] |
Data Presentation
The quantitative data obtained from the HPLC analysis should be systematically organized for clarity and ease of comparison.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (Concentration Range) | e.g., 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | e.g., 0.5 µg/mL |
| Limit of Quantification (LOQ) | e.g., 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Quantification of this compound in Bacopa monnieri Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC quantification process for this compound.
Caption: HPLC quantification workflow for this compound.
This application note provides a comprehensive and detailed protocol for the quantification of this compound in Bacopa monnieri extracts. Adherence to this method will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, facilitating the quality control and standardization of Bacopa monnieri based products.
References
- 1. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. phcog.com [phcog.com]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 7. ijbpas.com [ijbpas.com]
Application Note: Structural Elucidation of Bacopaside IV using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopaside IV is a triterpenoid saponin isolated from Bacopa monniera, a plant renowned in Ayurvedic medicine for its cognitive-enhancing properties. The precise structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their mechanism of action and facilitating synthetic efforts. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of this compound.
Quantitative NMR Data
The structural assignment of this compound was achieved through comprehensive analysis of its ¹H and ¹³C NMR spectra, including data from DEPT, COSY, HMQC, and HMBC experiments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Aglycone (Jujubogenin) | |||
| 3 | 3.27 | dd | 11.5, 4.5 |
| 18 | 1.41 | s | |
| 19 | 0.95 | s | |
| 21 | 1.01 | d | 6.5 |
| 23 | 5.63 | br s | |
| 24 | 2.25 | m | |
| 26 | 1.18 | d | 7.0 |
| 27 | 1.09 | d | 7.0 |
| 29 | 0.90 | s | |
| 30 | 0.85 | s | |
| Sugar Moieties | |||
| Arabinopyranose | |||
| 1' | 4.93 | d | 6.5 |
| 2' | 4.35 | m | |
| 3' | 4.25 | m | |
| 4' | 4.15 | m | |
| 5'a | 4.05 | m | |
| 5'b | 3.65 | m | |
| Glucopyranose | |||
| 1'' | 5.35 | d | 7.5 |
| 2'' | 4.10 | m | |
| 3'' | 4.20 | m | |
| 4'' | 4.28 | m | |
| 5'' | 3.95 | m | |
| 6''a | 4.45 | m | |
| 6''b | 3.85 | m |
Data sourced from Chakravarty et al., 2003.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| Aglycone (Jujubogenin) | Sugar Moieties | ||
| 1 | 38.9 | Arabinopyranose | |
| 2 | 26.5 | 1' | 107.2 |
| 3 | 88.9 | 2' | 75.2 |
| 4 | 39.5 | 3' | 83.5 |
| 5 | 56.2 | 4' | 69.1 |
| 6 | 18.3 | 5' | 66.8 |
| 7 | 35.5 | Glucopyranose | |
| 8 | 40.5 | 1'' | 95.8 |
| 9 | 49.9 | 2'' | 74.1 |
| 10 | 37.1 | 3'' | 78.5 |
| 11 | 21.1 | 4'' | 71.8 |
| 12 | 25.5 | 5'' | 78.1 |
| 13 | 45.1 | 6'' | 62.9 |
| 14 | 52.1 | ||
| 15 | 32.5 | ||
| 16 | 74.9 | ||
| 17 | 63.5 | ||
| 18 | 16.8 | ||
| 19 | 16.1 | ||
| 20 | 84.1 | ||
| 21 | 18.1 | ||
| 22 | 36.1 | ||
| 23 | 125.8 | ||
| 24 | 138.5 | ||
| 25 | 31.8 | ||
| 26 | 22.8 | ||
| 27 | 19.5 | ||
| 28 | 64.5 | ||
| 29 | 28.1 | ||
| 30 | 16.9 |
Data sourced from Chakravarty et al., 2003.[1]
Experimental Protocols
The following protocols outline the general steps for the NMR analysis of this compound.
2.1 Sample Preparation
-
Isolation and Purification: Isolate this compound from the plant material (Bacopa monniera) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity.
-
Sample Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated pyridine (Pyridine-d₅). The choice of solvent is crucial, as pyridine can induce shifts that resolve overlapping signals.[2]
-
NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2.2 NMR Data Acquisition
All NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.[1]
2.2.1 1D NMR Spectroscopy
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 0-220 ppm) is required.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
2.2.2 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks, which helps in tracing the connectivity of protons within the aglycone and sugar moieties.[3]
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Run an HMQC or HSQC experiment to establish one-bond correlations between protons and their directly attached carbons.[3] This is fundamental for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.[3] This experiment is critical for establishing the linkages between the aglycone and the sugar units, as well as the linkages between the individual sugar residues.
Structure Elucidation Workflow
The elucidation of the structure of this compound follows a logical progression of data analysis from various NMR experiments.
References
Application Notes and Protocols for Bacopasides in Rodent Models of Alzheimer's Disease
A Note to Researchers: While the inquiry specifically requested information on Bacopaside IV, a thorough review of available scientific literature did not yield specific in vivo studies on isolated this compound in rodent models of Alzheimer's disease. The existing research predominantly focuses on the effects of the whole Bacopa monnieri extract (BME) or other major constituents like Bacopaside I and Bacopaside X.
This document provides a comprehensive overview of the available data on these related compounds and extracts, offering valuable insights into their neuroprotective mechanisms and potential therapeutic applications in Alzheimer's disease research. The protocols and data presented herein are compiled from various studies and are intended to serve as a guide for designing and interpreting experiments in this field.
Introduction
Bacopa monnieri, a perennial herb, has a long history of use in traditional Ayurvedic medicine for its cognitive-enhancing properties.[1] Modern research has identified a class of saponins, known as bacosides, as the primary active constituents responsible for these nootropic effects.[2] In the context of Alzheimer's disease, a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, bacosides have demonstrated significant therapeutic potential in preclinical studies.[3][4] Their neuroprotective effects are attributed to a multi-faceted mechanism of action, including antioxidant, anti-inflammatory, and anti-amyloid properties.[4][5]
This document outlines the application of Bacopa monnieri extracts and its isolated bacosides in various rodent models of Alzheimer's disease, providing quantitative data and detailed experimental protocols to guide researchers in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo studies investigating the effects of Bacopa monnieri extract (BME) and specific bacosides in rodent models of Alzheimer's disease.
Table 1: Effects of Bacopa monnieri Extract (BME) in Rodent Models of AD
| Rodent Model | BME Dosage | Duration | Key Biochemical Outcomes | Key Behavioral Outcomes | Reference |
| PSAPP Mice | 40 or 160 mg/kg/day | 2 or 8 months | ↓ Aβ 1-40 and 1-42 levels in cortex by up to 60% | Reversal of Y-maze performance deficits and open field hyperlocomotion | [6][7] |
| D-Galactose & Sodium Nitrite Induced Mice | 100 mg/kg (oral) | 180 days | Normalization of Dopamine, Norepinephrine, and Epinephrine levels in the brain | Improved learning and memory in Morris Water Maze | [8][9] |
| Colchicine-induced Dementia Rats | 50 mg/kg | 15 days | ↓ Lipid peroxidation, ↓ Protein carbonyls, Restored antioxidant enzyme activities | Reversal of memory impairment in Elevated Plus Maze | [10][11] |
| Amyloid-β42-injected Wistar Rats | 40 and 80 mg/kg (oral) | 4 weeks | ↓ Oxidative stress biomarkers, ↓ Proinflammatory cytokines, ↓ Cholinesterase activity, Restored Bax/Bcl-2 ratio, ↑ Neurotrophic factors expression, ↓ Amyloid plaques, ↓ Phospho-tau and total tau | Ameliorated cognitive impairment and explorative behavior | [12] |
Table 2: Effects of Isolated Bacosides in Rodent Models of AD
| Bacopaside | Rodent Model | Dosage | Duration | Key Biochemical Outcomes | Key Behavioral Outcomes | Reference |
| Bacopaside I | APP/PS1 Transgenic Mice | 15 and 50 mg/kg | 2 months | ↓ Amyloid plaque load | Ameliorated learning deficits, Improved long-term spatial memory | [4][11][13] |
| Bacopaside X (with Quercetin) | Scopolamine-induced AD Mice | 20 mg/kg (BX) + 25 mg/kg (Q) | Not specified | Improved levels of NO, GSH, and MDA; Improved mRNA levels of ChAT, IL-1α, IL-1β, TNF-α, tau, and BACE1 | Improved performance in Morris Water Maze | [14][15] |
Experimental Protocols
Alzheimer's Disease Rodent Models
A variety of rodent models are utilized to mimic the pathological features of Alzheimer's disease.[1][9][12]
-
Transgenic Models:
-
PSAPP Mice: These mice express the "Swedish" amyloid precursor protein and M146L presenilin-1 mutations, leading to spontaneous amyloid plaque formation.[6][7]
-
APP/PS1 Mice: This model also co-expresses mutated human amyloid precursor protein (APP) and presenilin-1 (PS1), resulting in significant Aβ deposition.[4][13]
-
-
Chemically-Induced Models:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits, mimicking the cholinergic dysfunction seen in AD.[14][15]
-
D-Galactose and Sodium Nitrite Model: Co-administration of these compounds induces oxidative stress and neuroinflammation, leading to cognitive impairment.[8][9]
-
Colchicine-Induced Dementia: Intracerebroventricular injection of colchicine causes neurotoxicity and cognitive deficits.[10][11]
-
Amyloid-β Injection Model: Direct injection of Aβ fibrils into the hippocampus initiates a cascade of pathological events similar to AD.[12]
-
Drug Administration
-
Bacopa monnieri Extract (BME): Typically administered orally (p.o.) via gavage. The extract is often suspended in a vehicle like distilled water or saline.
-
Isolated Bacosides (e.g., Bacopaside I): Can be administered orally or via intraperitoneal (i.p.) injection, depending on the study design and the compound's solubility.
Behavioral Assessments
-
Morris Water Maze (MWM): A widely used test to assess spatial learning and memory. The protocol generally involves:
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Y-Maze: Used to evaluate short-term spatial working memory. The test is based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations (visiting all three arms consecutively) is calculated.
-
Elevated Plus Maze (EPM): Primarily a test for anxiety, it can also be used to assess learning and memory based on the transfer latency to the closed arms.
-
Open Field Test: Assesses locomotor activity and exploratory behavior. Hyperlocomotion can be a behavioral phenotype in some AD mouse models.
Biochemical Assays
-
ELISA for Aβ Levels: Enzyme-linked immunosorbent assay is used to quantify the levels of Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry (IHC) for Amyloid Plaques: Brain sections are stained with antibodies specific to Aβ to visualize and quantify amyloid plaque deposition. Congo Red staining can be used to identify fibrillar amyloid deposits.
-
Western Blotting: Used to measure the protein expression levels of key markers involved in AD pathology, such as BACE1, APP, tau (total and phosphorylated), and synaptic proteins.
-
Oxidative Stress Markers: Assays to measure levels of malondialdehyde (MDA, a marker of lipid peroxidation), glutathione (GSH, an antioxidant), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) can be used to measure the levels of neurotransmitters like dopamine, norepinephrine, and epinephrine in different brain regions.
-
qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA expression levels of genes related to inflammation (e.g., TNF-α, IL-1β), cholinergic function (e.g., ChAT), and amyloidogenesis (e.g., BACE1).
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanisms of Bacopasides
The neuroprotective effects of bacosides are believed to be mediated through multiple signaling pathways. The following diagram illustrates the key proposed mechanisms.
Caption: Proposed neuroprotective mechanisms of bacosides in Alzheimer's disease.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a test compound, such as a bacopaside, in a rodent model of Alzheimer's disease.
References
- 1. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies | Drug Target Insights [journals.aboutscience.eu]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. ovid.com [ovid.com]
- 7. Bacopa monniera extract reduces amyloid levels in PSAPP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmra.ijpbms.com [ijmra.ijpbms.com]
- 9. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic neuroprotection by phytocompounds of Bacopa monnieri in scopolamine-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Standard Operating Procedure for Stability Testing of Bacopaside IV
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1.0 Purpose
This document outlines the standard operating procedure (SOP) for conducting stability testing of Bacopaside IV, a triterpenoid saponin isolated from Bacopa monnieri. The purpose of this procedure is to establish a re-test period for the drug substance by providing evidence on how its quality varies over time under the influence of various environmental factors such as temperature, humidity, and light.
2.0 Scope
This SOP applies to the stability testing of purified this compound drug substance. The procedure covers long-term, accelerated, and forced degradation studies.
3.0 Responsibilities
-
Analytical Scientist/Researcher: Responsible for executing the stability studies as per this SOP, recording all data, and reporting any deviations.
-
Quality Assurance (QA): Responsible for reviewing and approving the stability protocol, data, and final report.
4.0 Materials and Equipment
-
Reference Standard: this compound (purity ≥ 98%)
-
Reagents: HPLC grade acetonitrile, methanol, water; analytical grade hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Equipment:
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath
-
5.0 Experimental Protocols
5.1 Stability-Indicating HPLC Method
A validated stability-indicating HPLC method must be used to separate this compound from its degradation products. The following method is a representative example and should be validated before use.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient Program | 0-10 min, 30-40% A; 10-20 min, 40-60% A; 20-25 min, 60-30% A; 25-30 min, 30% A |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
5.2 Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to evaluate the thermal stability and sensitivity to moisture of this compound.
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Procedure:
-
Prepare three batches of this compound.
-
Package the samples in containers that simulate the proposed storage and distribution packaging.
-
Place the samples in the respective stability chambers.
-
At each testing time point, withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Evaluate the samples for appearance, assay, and degradation products.
5.3 Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |
| Photolytic Degradation | Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
After the specified stress period, neutralize the acid and base hydrolysis samples.
-
Analyze all stressed samples using the validated stability-indicating HPLC method.
-
Characterize the major degradation products using techniques like mass spectrometry (MS).
6.0 Data Presentation
Summarize all quantitative data from the stability studies in clearly structured tables.
Table 1: Acceptance Criteria for this compound Stability
| Test Parameter | Acceptance Criteria |
| Appearance | White to off-white powder |
| Assay (HPLC) | 95.0% - 105.0% of the initial value |
| Total Impurities/Degradation Products | Not more than 2.0% |
| Any single unknown impurity | Not more than 0.5% |
Table 2: Representative Data from Forced Degradation of a Related Bacoside Mixture *
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | ~15% |
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | ~10% |
| Oxidative (3% H₂O₂, RT, 24h) | ~8% |
| Thermal (80°C, 48h) | ~5% |
| Photolytic (ICH Q1B) | ~3% |
*Note: This data is for a mixture of bacosides and serves as an illustrative example. Actual degradation of purified this compound may vary.
7.0 Visualizations
Application Notes: Assessing Blood-Brain Barrier Permeability of Bacopaside IV
Introduction
Bacopaside IV is a triterpenoid saponin derived from Bacopa monnieri, a plant traditionally used in Ayurvedic medicine to enhance cognitive function.[1][2] Its potential as a neuroprotective agent is linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate key signaling pathways involved in neuronal survival and synaptic plasticity.[3][4][5] A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB).[1] These application notes provide a comprehensive set of protocols for researchers to assess the BBB permeability of this compound, from initial in vitro screening to in vivo validation.
Section 1: In Vitro BBB Permeability Assessment
The initial assessment of BBB permeability is often conducted using in vitro models that simulate the barrier properties of the brain endothelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion, while cell-based assays, such as those using Caco-2 or primary brain endothelial cells, provide a more biologically relevant model that includes active transport mechanisms.[6][7][8][9]
Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay evaluates the passive diffusion of a compound across a lipid membrane designed to mimic the BBB.[8][9][10]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™ IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)[8]
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[10]
-
Coat Filter Plate: Carefully apply 5 µL of the porcine brain lipid solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to a final concentration (e.g., 100 µM).
-
Assay Start: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[6][11]
Protocol 1.2: Caco-2 Transwell Permeability Assay
This bidirectional assay uses a monolayer of Caco-2 cells, which form tight junctions and express efflux transporters, providing insights into both passive and active transport.[6][12]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound and control compounds
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Culture: Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value >150 Ω x cm² is generally considered acceptable.[13]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): Add this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).[14] Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
Section 2: In Vivo BBB Permeability Assessment
In vivo studies in animal models are essential to confirm the findings from in vitro assays and to understand the pharmacokinetic profile of this compound in a physiological context.
Protocol 2.1: Brain Uptake Study in Mice
This protocol describes the direct measurement of this compound concentration in the brain and plasma following systemic administration.[16][17]
Materials:
-
Swiss-albino mice or other appropriate rodent model.[16][18]
-
This compound formulation for intravenous (IV) or oral (p.o.) administration.
-
Anesthesia and surgical tools.
-
Homogenizer for brain tissue.
-
LC-MS/MS system.
Procedure:
-
Animal Dosing: Administer this compound to the mice via the desired route (e.g., 5 mg/kg, IV).[16][17]
-
Sample Collection: At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the animals and collect blood samples via cardiac puncture.
-
Brain Extraction: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Process both plasma and brain homogenate samples (e.g., via liquid-liquid extraction) to isolate this compound.[16][19]
-
Quantification: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[16][20]
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both compartments.
-
Section 3: Analytical Quantification of this compound
Accurate quantification of this compound in biological matrices is critical for permeability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[16][19][20]
Protocol 3.1: LC-MS/MS Quantification
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[20]
-
High-performance liquid chromatography (HPLC) system.
Method Parameters (Example): [16]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (e.g., 10mM, pH 4) in a gradient or isocratic elution.[16]
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Negative ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.
-
Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., hydrochlorothiazide).[16]
Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, recovery, and matrix effect.[16][17] A typical linearity range for Bacopaside I has been established from 0.5-2000 ng/mL in both plasma and brain matrices.[16][17]
Section 4: Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: In Vitro Permeability Data for this compound
| Assay Type | Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
|---|---|---|---|---|---|
| Caco-2 | This compound | Value | Value | Value | Low/Medium/High |
| Caco-2 | Propranolol (High Perm.) | >20 | - | - | High[14] |
| Caco-2 | Atenolol (Low Perm.) | <2 | - | - | Low[14] |
| PAMPA-BBB | this compound | Value | - | - | Low/Medium/High |
Permeability Classification based on Caco-2 Papp (A→B): Low (<2 x 10⁻⁶ cm/s), Medium (2-20 x 10⁻⁶ cm/s), High (>20 x 10⁻⁶ cm/s).[14]
Table 2: In Vivo Pharmacokinetic Parameters for this compound (5 mg/kg IV in Mice)
| Matrix | Cmax (ng/mL or ng/g) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Brain-to-Plasma Ratio (Kp) |
|---|---|---|---|---|
| Plasma | Value | Value | Value | - |
| Brain | Value | Value | Value | Value |
Section 5: Visualizations
Diagrams help to visualize complex processes and workflows.
Caption: Workflow for assessing this compound BBB permeability.
Caption: Potential neuroprotective signaling pathways of this compound.[1][21]
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.5.2. Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER) [bio-protocol.org]
- 12. The tool box: Permeability assays [pubsapp.acs.org]
- 13. neuromics.com [neuromics.com]
- 14. innpharmacotherapy.com [innpharmacotherapy.com]
- 15. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bacopa monnieri protects SH-SY5Y cells against tert-Butyl hydroperoxide-induced cell death via the ERK and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bacopaside IV in Neuroinflammation Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine as a nootropic and for treating various neurological conditions.[1][2] Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Emerging research on Bacopa monnieri and its bioactive constituents, known as bacosides, suggests potent anti-inflammatory and neuroprotective properties. These effects are largely attributed to the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of pro-inflammatory mediators.[1][3] While much of the existing research has focused on complex extracts of Bacopa monnieri or more abundant bacosides, this compound, as a constituent of Bacoside B, is of significant interest for its potential therapeutic applications in neuroinflammatory disorders.[1]
These application notes provide a comprehensive overview of the proposed mechanisms of this compound in neuroinflammation and detailed protocols for its evaluation in established in vitro and in vivo models. It is important to note that while extensive data exists for Bacopa monnieri extracts and other bacosides, research specifically isolating the effects of this compound is still emerging. The presented protocols are therefore based on established methodologies in the field and should be adapted as necessary.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-neuroinflammatory effects through the modulation of key signaling pathways and cellular responses involved in the inflammatory cascade. The primary proposed mechanisms, extrapolated from studies on Bacopa monnieri extracts and related bacosides, include:
-
Inhibition of Pro-inflammatory Cytokine Production: Bacosides have been shown to significantly inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) from activated microglial cells.[3]
-
Downregulation of Inflammatory Enzymes: The expression and activity of enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory process, are reportedly reduced by Bacopa monnieri constituents.
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Bacosides are thought to inhibit the activation of the NF-κB pathway, thereby preventing the transcription of numerous pro-inflammatory genes.
-
Antioxidant Activity: this compound, like other saponins from Bacopa monnieri, is expected to possess antioxidant properties, protecting neural cells from oxidative stress-related damage, a common feature of neuroinflammation.[2]
Below is a diagram illustrating the proposed inhibitory action of this compound on the NF-κB signaling pathway in microglia.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Bacopa monnieri extracts (BME) and its primary active constituents. This data provides a reference for the expected potency and can guide dose-selection for experiments with this compound.
Table 1: In Vitro Anti-inflammatory Activity of Bacopa monnieri
| Model System | Treatment | Concentration | Effect | Reference |
| LPS-activated N9 microglia | Bacoside A | Not specified | Significant inhibition of TNF-α and IL-6 release | [3] |
| TNFα and IFNγ-stimulated SH-SY5Y cells | BME | Not specified | Reduction of IL-1β, IL-6, COX-2, and iNOS | |
| LPS-induced RAW264.7 cells | Quercetin (component of BME) | 12.5 and 25 µM | Inhibition of COX2 and iNOS gene expression | [4] |
Table 2: In Vivo Neuroprotective Effects of Bacopa monnieri
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (mice) | BME | 40 mg/kg (oral) | 30 days | Reduced neuroinflammation and microglial activation | [5] |
| Aged Wistar rats | Bacosides | 200 mg/kg (oral) | 3 months | Significant decrease in pro-inflammatory cytokines (IL-1β, TNF-α) | [6] |
| APP/PS1 transgenic mice | Bacopaside I | 15 and 50 mg/kg/day | 2 months | Ameliorated learning deficits and reduced plaque load |
Experimental Protocols
The following are detailed protocols for evaluating the anti-neuroinflammatory properties of this compound in common experimental models.
In Vitro Model: LPS-Stimulated Microglial Cells
This protocol describes the methodology for assessing the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 or primary microglia).
Experimental Workflow Diagram:
Materials:
-
This compound (stock solution prepared in DMSO, final DMSO concentration <0.1%)
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitrite Determination
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (iNOS, COX-2, p-p65 NF-κB, β-actin)
-
Cell lysis buffer
-
96-well and 6-well culture plates
Procedure:
-
Cell Seeding: Seed microglial cells in 96-well plates (for Griess and ELISA assays) at a density of 5 x 104 cells/well or in 6-well plates (for Western blotting) at 1 x 106 cells/well. Allow cells to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Cell Lysis and Western Blotting:
-
Wash the cells in the 6-well plates with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated-p65 NF-κB, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines a method to evaluate the neuroprotective effects of this compound in a mouse model of acute neuroinflammation induced by intraperitoneal (i.p.) injection of LPS.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
LPS from E. coli
-
Sterile saline
-
Vehicle for this compound (e.g., saline with 0.5% Tween 80)
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Equipment for tissue homogenization, RNA extraction, and qPCR
-
Antibodies for immunohistochemistry (e.g., Iba-1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Grouping and Acclimatization: Acclimatize mice for at least one week. Divide them into four groups (n=8-10 per group):
-
Group 1: Vehicle control (saline i.p.)
-
Group 2: LPS (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound + LPS (pre-treatment with this compound)
-
Group 4: this compound alone
-
-
Drug Administration: Administer this compound (e.g., 20 or 40 mg/kg, oral gavage or i.p.) or its vehicle daily for 7-14 days.
-
LPS Challenge: On the last day of treatment, inject a single dose of LPS (1 mg/kg, i.p.) 1 hour after the final dose of this compound.
-
Tissue Collection: 24 hours after the LPS injection, anesthetize the mice and collect brain tissue.
-
For molecular analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare cryosections.
-
-
Analysis of Pro-inflammatory Gene Expression (qPCR):
-
Extract total RNA from the hippocampus and cortex and synthesize cDNA.
-
Perform quantitative real-time PCR to measure the mRNA levels of Tnf-α, Il-6, Il-1β, and Nos2. Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
Immunohistochemistry (IHC):
-
Stain brain sections with antibodies against Iba-1 (to assess microglial activation) and GFAP (to assess astrogliosis).
-
Capture images using a fluorescence microscope and quantify the intensity of staining or the number of activated microglia/astrocytes.
-
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for neuroinflammatory conditions. The provided protocols offer a framework for systematically evaluating its efficacy and mechanism of action. Future research should focus on determining the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its potential in chronic models of neurodegenerative diseases. Dose-response studies are critical to establish optimal therapeutic concentrations and to confirm the effects suggested by studies on broader Bacopa monnieri extracts. The validation of this compound's anti-inflammatory effects could pave the way for the development of novel, targeted therapies for a range of debilitating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bacopaside IV Yield from Bacopa monnieri
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bacopaside IV from Bacopa monnieri extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of bacosides from Bacopa monnieri?
A1: The yield of bacosides is influenced by several factors, including the geographical origin, harvesting time, and age of the plant material.[1] The extraction method, solvent type, temperature, and duration of extraction are also critical parameters that significantly impact the final yield.[2]
Q2: Which solvent is most effective for extracting this compound?
A2: While methanol has been shown to yield a high amount of crude extract, ethanolic extracts are often preferred due to the solvent's lower toxicity.[3] Studies have shown that percolation with ethanol after pre-soaking the plant material in water can yield a high concentration of total saponins.[4] The polarity of the solvent plays a key role, and hydro-alcoholic solutions are commonly used.[5]
Q3: How does pre-treatment of the plant material affect extraction efficiency?
A3: Pre-soaking the dried plant material in water for 24 hours before ethanol extraction can soften the plant tissue, causing it to swell and allowing for better solvent penetration, which can lead to a higher yield of total saponins.[4]
Q4: What is the optimal temperature for extracting bacosides?
A4: High temperatures can lead to the degradation of saponins. Studies on the stability of bacosides have shown that amounts of intact bacopaside I and bacoside A3 decrease drastically at 80°C.[5][6] Therefore, extraction at room temperature or slightly elevated temperatures (around 40-60°C) is generally recommended to balance extraction efficiency and compound stability.[5][6]
Q5: What analytical method is best for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of individual bacosides, including this compound.[7] A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., sodium sulphate) and acetonitrile is commonly used, with detection at 205 nm.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient solvent penetration. 2. Inappropriate solvent selection. 3. Insufficient extraction time. | 1. Pre-soak the dried plant material in water for 24 hours before extraction. 2. Use methanol for higher crude yield, but consider ethanol for safety. A hydro-alcoholic solution can be a good compromise.[4][5] 3. Maceration for 3 days is a common practice.[4] |
| Low this compound Content in Extract | 1. Degradation of this compound during extraction. 2. Suboptimal extraction method. 3. Poor quality of raw plant material. | 1. Avoid high temperatures (above 60°C) and highly acidic conditions (pH 1.2), as these can degrade bacosides.[5][6] 2. Consider percolation with ethanol after water soaking, which has been shown to yield high total saponin content.[4] 3. Source high-quality, certified Bacopa monnieri powder with a known bacoside profile.[5] |
| Poor Separation of this compound in HPLC | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Co-elution with other closely related bacosides. | 1. Optimize the mobile phase. An isocratic elution with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v) has been shown to separate twelve bacopa saponins, including this compound.[8] 2. A reversed-phase C18 column is generally effective.[8][9] 3. Adjusting the pH and the ratio of the mobile phase components can improve the resolution between closely eluting peaks.[9] |
| Presence of Impurities in the Final Extract | 1. Co-extraction of non-saponin compounds. 2. Inadequate purification steps. | 1. A defatting step with a non-polar solvent like hexane can be performed before the main extraction to remove lipids. 2. Use column chromatography with macroporous adsorbent resins for purification. Stepwise elution with increasing concentrations of ethanol can separate saponins from other impurities. |
Experimental Protocols
Protocol 1: Optimized Extraction of Bacosides
This protocol is based on a method that has been shown to yield a high content of total saponins.[4]
-
Preparation of Plant Material:
-
Take 100g of dried, powdered Bacopa monnieri.
-
Soak the powder in 500 mL of deionized water for 24 hours at room temperature.
-
After 24 hours, squeeze the excess water from the plant material.
-
-
Extraction:
-
Pack the pre-soaked plant material into a percolation column.
-
Percolate with 95% ethanol at a slow, consistent rate.
-
Collect the ethanol extract.
-
Re-percolate the plant material with fresh 95% ethanol two more times to ensure complete extraction.
-
Combine all the ethanol extracts.
-
-
Concentration:
-
Filter the combined extract through a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick paste.
-
-
Drying:
-
Dry the concentrated extract in a vacuum oven at 40°C until a constant weight is achieved.
-
Protocol 2: Quantification of this compound by HPLC
This protocol is adapted from a validated method for the simultaneous determination of twelve bacopa saponins.[8]
-
Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the dried Bacopa monnieri extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium sulphate buffer (pH adjusted to 2.3 with sulfuric acid) and acetonitrile in a ratio of 68.5:31.5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample extract using the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 8. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacopaside IV Solubility Issues for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address the solubility challenges of Bacopaside IV in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve, particularly in aqueous solutions?
A1: this compound is a triterpenoid saponin, a class of compounds known for their complex structure and generally low water solubility.[1][2] Triterpenoids are lipophilic (fat-soluble) in nature, while the attached sugar moieties add some hydrophilic character.[2] This combination of a large, non-polar aglycone backbone and polar sugar chains results in poor aqueous solubility, making it challenging to prepare solutions for in vitro assays without precipitation.
Q2: What are the recommended primary solvents for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, organic solvents are necessary. Based on data from related bacosides and general practices for saponins, the recommended primary solvents are Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] A related compound, Bacopaside I, can be dissolved in DMSO at concentrations up to 100 mg/mL with the aid of sonication.[3] Methanol has also been successfully used to prepare stock solutions of various bacopasides for analytical purposes.[4][5][6]
Q3: What is the maximum concentration of DMSO or other organic solvents permissible in a cell culture medium?
A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[2] The final solvent concentration is a critical factor and should always be tested for its effect on cell viability in your specific assay using a vehicle control (medium with the same final concentration of the solvent but without the compound).
Q4: How should I store this compound powder and its stock solutions?
A4: this compound powder should be stored in a sealed container in a cool, dry place.[7] Stock solutions, once prepared, should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] Under these conditions, stock solutions are generally stable for up to a month at -20°C or up to six months at -80°C.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₁H₆₆O₁₃ | [8] |
| Molecular Weight | 767.0 g/mol | [8] |
| Class of Compound | Triterpenoid Saponin | [7] |
| Botanical Source | Bacopa monnieri (L.) Wettst. | [8] |
Table 2: Solubility Data for Bacopasides in Common Solvents
Note: Direct quantitative solubility data for this compound is limited. The following table includes data for closely related bacopasides to guide solvent selection. Empirical determination of solubility for your specific batch of this compound is highly recommended.
| Compound | Solvent | Concentration / Observation | Reference |
| Bacopaside I | DMSO | 100 mg/mL (Requires sonication) | [3] |
| Bacopaside II | Methanol | Used as a vehicle for in vitro studies (final concentration in media 2% v/v) | [9] |
| Bacopaside II | Methanol | Stock solution prepared at 100 µg/mL | [5] |
| Bacoside A3 | Methanol | Standard solution prepared at 0.5 mg/mL with sonication | [4] |
| Bacosides Mix | Methanol | Used to dissolve various bacoside standards for HPLC analysis | [6] |
| Bacosides | n-butanol | Used as an extraction solvent for bacosides | [10] |
Troubleshooting Guide
Q: My this compound powder is not dissolving completely in DMSO.
A: This can occur due to the compound's inherent low solubility or if the solvent is not anhydrous.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Apply Gentle Heat: Warm the vial in a 37°C water bath for 5-10 minutes. This can help increase the dissolution rate.
-
Use Sonication: Place the vial in an ultrasonic bath for 10-20 minutes. This is a highly effective method for dissolving poorly soluble compounds.[3]
-
Ensure Anhydrous Solvent: Hygroscopic DMSO (which has absorbed water from the air) has a significantly reduced ability to dissolve hydrophobic compounds. Use fresh, anhydrous DMSO from a sealed bottle.[3]
Q: My this compound stock solution is clear, but a precipitate forms immediately upon dilution into my aqueous cell culture medium.
A: This phenomenon, known as "crashing out," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is poorly soluble.[10]
-
Reduce the Rate of Addition: Add the stock solution to the medium drop-by-drop while gently swirling or vortexing the medium. This avoids creating localized areas of high compound concentration.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock. Solubility can be temperature-dependent.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a highly concentrated DMSO stock, perform an intermediate dilution in a co-solvent mixture or with a cyclodextrin solution before the final dilution into the medium. See Protocols 2 and 3 below.
-
Check Final Concentration: You may be exceeding the maximum achievable concentration in the final aqueous medium. Try working with a lower final concentration of this compound.
Q: I observe a precipitate in my culture plates after several hours or days of incubation.
A: This could be compound precipitation, microbial contamination, or precipitation of media components.
-
Check Vehicle Control: Always include a control well containing cells, medium, and the same final concentration of the vehicle (e.g., 0.1% DMSO) but without this compound. If this well is also cloudy, the issue might be with the medium or contamination.
-
Microscopic Examination: Observe the precipitate under a microscope. Compound precipitates often appear as crystalline or amorphous non-motile particles. Bacterial contamination will appear as small, often motile rods or cocci, while yeast will appear as budding ovals.[11]
-
pH Check: Microbial contamination often leads to a rapid change in the medium's pH, which is visible by a color change of the phenol red indicator (e.g., yellow for acidic, fuchsia for basic).[10]
-
Media Component Precipitation: Temperature shifts or high concentrations of certain ions (like calcium and phosphate) can cause salts or proteins in the serum to precipitate.[11] Ensure the medium is handled according to the manufacturer's instructions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Mass = 10 mM * 767.0 g/mol * Volume in L). For 1 mL of a 10 mM stock, you will need 7.67 mg.
-
Weigh Compound: Accurately weigh the this compound powder and transfer it to a sterile, amber glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 2 minutes. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes, followed by sonication for 15-20 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution Using a Co-Solvent System
This protocol is adapted from a method used for the related saponin, Bacopaside I, and may require optimization. It is designed to improve solubility in the final aqueous solution for in vitro assays.[3]
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Prepare Co-Solvent Mixture: In a sterile tube, combine the DMSO stock solution with Polyethylene Glycol 300 (PEG300) and Tween-80. For example, to prepare a 1 mL working solution:
-
Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly.
-
-
Final Dilution: Add 450 µL of sterile saline or cell culture medium to the co-solvent mixture to reach a final volume of 1 mL. This results in a 2.5 mg/mL solution.
-
Application: This working solution can then be further diluted into the cell culture medium to achieve the desired final concentration. Remember to calculate the final percentage of each solvent component in your assay.
Protocol 3: Solubilization Using Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][12] This protocol is adapted from a method for Bacopaside I.[3]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or cell culture medium.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Form Inclusion Complex: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix Thoroughly: Vortex the solution until it is clear. The cyclodextrin will form an inclusion complex with the this compound, enhancing its solubility.
-
Application: This 2.5 mg/mL working solution can be serially diluted into your cell culture medium. The final DMSO concentration will be 10% of the volume of the working solution added.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 9. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
Bacopaside IV stability in different solvents and temperatures
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Bacopaside IV in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this saponin.
General Handling and Storage Recommendations
Proper handling and storage are crucial for maintaining the integrity of this compound. While specific quantitative stability data for isolated this compound in various solvents is limited in publicly available literature, the following recommendations are based on information from suppliers and stability studies of closely related bacosides.
For solid this compound:
-
Store in a well-sealed container.
-
Protect from light and air.
-
For long-term storage, refrigeration or freezing is recommended.
For this compound in solution:
-
Whenever possible, prepare solutions on the same day of use.[1]
-
For stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1][2]
-
Under these conditions, solutions are generally usable for up to two weeks, with some sources suggesting stability for several months.[1][2]
Stability of Related Bacosides: A Reference
Summary of Forced Degradation Studies on Bacoside A
Forced degradation studies help to understand the intrinsic stability of a compound and identify potential degradation products. The following table summarizes the degradation of Bacoside A under different stress conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation of Bacoside A |
| Acidic Hydrolysis | 0.1N Hydrochloric Acid | 50°C, 60°C, 70°C | 80 minutes | 30-80% degradation, increasing with temperature.[2] |
| Alkaline Hydrolysis | 0.1N Sodium Hydroxide | 50°C, 60°C, 70°C | 80 minutes | 30-80% degradation, increasing with temperature.[2] |
| Oxidative Stress | 3% Hydrogen Peroxide | Room Temperature | 9 hours | 8.12% degradation.[2] |
| Photolytic Stress | UV light (254nm) | Not Specified | 8 hours | <5% degradation.[2] |
Temperature and pH Stability of Bacopaside I and Bacoside A3 in Solution
Studies on ethanolic extracts of Bacopa monnieri have shown that the stability of individual bacosides is significantly influenced by temperature and pH.
| Compound | Temperature | Observation |
| Bacopaside I | 80°C | Drastic decrease in concentration.[3] |
| 40°C and 60°C | Slow decrease in concentration.[3] | |
| 5°C | Remained unchanged.[3] | |
| Bacoside A3 | 80°C | Drastic decrease in concentration.[3] |
| 40°C and 60°C | Slow decrease in concentration.[3] | |
| 5°C | Remained unchanged.[3] |
| Compound | pH | Observation |
| Bacopaside I & Bacoside A3 | 1.2 | Sharp drop in concentration.[3] |
| 6.8 and 9.0 | Slow decrease in concentration.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of bacosides, adapted from published studies. These can serve as a starting point for developing a protocol specific to this compound.
Protocol 1: Preparation of Standard Stock Solution
-
Accurately weigh 20 mg of Bacoside A (or isolated this compound).
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Dissolve and make up the volume to the mark with methanol to obtain a stock solution of 2000 µg/mL.[2]
Protocol 2: Forced Degradation Studies
Acid and Alkaline Hydrolysis:
-
Take 10 mL aliquots of the stock solution (e.g., 200 µg/mL).
-
For acid hydrolysis, add 10 mL of 0.1N hydrochloric acid.
-
For alkaline hydrolysis, add 10 mL of 0.1N sodium hydroxide.
-
Reflux the solutions at desired temperatures (e.g., 50°C, 60°C, 70°C) for a specified duration (e.g., 80 minutes).
-
Withdraw aliquots at different time intervals (e.g., 10, 20, 30, 40, 50, 60, 70, 80 minutes) for analysis.[2]
Oxidative Degradation:
-
Mix 10 mL of the stock solution (e.g., 200 µg/mL) with 10 mL of 3% hydrogen peroxide solution.
-
Keep the mixture at room temperature for a specified duration (e.g., 9 hours).
-
Withdraw aliquots at regular intervals for analysis.[2]
Photolytic Degradation:
-
Expose 10 mL of the stock solution (e.g., 200 µg/mL) to UV light (e.g., 254 nm) for a specified duration (e.g., 8 hours).
-
Withdraw aliquots every hour for analysis.[2]
Protocol 3: HPLC-DAD Analysis for Bacosides
This method is suitable for the quantification of bacosides and their degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., 0.05% v/v orthophosphoric acid or 0.05 M sodium sulphate buffer at pH 2.3).[4][5]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Detection Wavelength: 205 nm.
-
Column Temperature: Ambient or controlled at 30°C.[5]
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the stability testing of this compound.
Q1: I am having trouble dissolving this compound in my chosen solvent.
A1: Saponins can have variable solubility. If you are facing solubility issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can help.[2] Always start with a small amount of solvent and gradually add more while vortexing or sonicating. For highly aqueous solutions, the solubility of bacosides is known to be poor.
Q2: My HPLC chromatogram shows poor peak resolution for bacosides.
A2: The separation of different bacosides can be challenging due to their structural similarity. To improve resolution:
-
Optimize the mobile phase: Adjust the ratio of acetonitrile to the aqueous buffer and the pH of the buffer. A lower pH (e.g., 2.3) has been shown to improve the resolution of some bacosides.[5]
-
Use a gradient elution: A gradient elution program can help in separating compounds with different polarities more effectively than an isocratic method.
-
Column selection: Ensure you are using a high-quality C18 column. The performance of the column can degrade over time, so regular maintenance and replacement are important.
-
Column temperature: Controlling the column temperature can sometimes improve peak shape and resolution.
Q3: How long can I store my this compound stock solution in DMSO at -20°C?
A3: While some supplier datasheets suggest that stock solutions can be stored at -20°C for several months, it is a good practice to use them within a shorter timeframe, for instance, up to two weeks, to minimize the risk of degradation.[1][2] For long-term experiments, it is advisable to prepare fresh stock solutions.
Q4: What are the likely degradation products of this compound?
A4: Bacosides are glycosides, and their degradation often involves the cleavage of the glycosidic bonds, leading to the formation of the aglycone (the non-sugar part) and the individual sugar moieties.[2] Under acidic conditions, this hydrolysis is a common degradation pathway. The exact nature of the degradation products will depend on the specific stress conditions applied.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a stability study for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak resolution in Bacopaside IV HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bacopaside IV.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Bacoside Peaks
Q1: My chromatogram shows poor resolution between the this compound peak and adjacent peaks. What are the likely causes and how can I improve the separation?
A1: Poor resolution in the analysis of Bacopside IV is a common challenge due to the presence of structurally similar bacoside isomers that can co-elute.[1][2] The primary causes often revolve around the mobile phase composition, column selection, and other chromatographic parameters.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjusting the Organic Modifier: The ratio of acetonitrile to the aqueous buffer is critical. A slight decrease in the acetonitrile percentage can increase the retention time of bacosides and potentially improve resolution. Conversely, a shallow gradient elution can also help separate closely eluting compounds.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase plays a significant role in the retention and peak shape of saponins like this compound. Using an acidic mobile phase, typically with phosphoric acid or sodium sulfate buffer to a pH between 2.3 and 3.0, is recommended to suppress the ionization of silanol groups on the column, which can cause peak tailing and poor resolution.[1]
-
Buffer Concentration: Ensure adequate buffer concentration (typically 10-25 mM) to maintain a stable pH throughout the analysis.
-
-
Column Selection and Care:
-
Stationary Phase: A C18 column is the most commonly used stationary phase for bacoside analysis.[1] However, if resolution issues persist, consider a C8 column, which may offer different selectivity for these compounds.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column can increase column efficiency and improve resolution.
-
Column Contamination: Contaminants from previous injections or sample matrix can accumulate on the column, leading to peak broadening and loss of resolution. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
-
Temperature Control:
-
Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.
-
Issue 2: Peak Tailing of the this compound Peak
Q2: The this compound peak in my chromatogram exhibits significant tailing. What could be causing this and how can I achieve a more symmetrical peak?
A2: Peak tailing for bacosides is often attributed to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: As mentioned previously, an acidic mobile phase is crucial. Tailing can occur if the pH is not low enough to suppress the interaction of the analyte with residual silanol groups on the silica-based stationary phase.
-
Buffer Strength: An inadequate buffer concentration may not effectively control the ionization of the analyte and silanol groups, leading to tailing. Consider slightly increasing the buffer concentration.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample and re-injecting.
-
Column Health: A deteriorating column with active silanol sites can cause significant tailing. If other troubleshooting steps fail, it may be time to replace the column. Using an end-capped C18 column can also minimize these secondary interactions.
Issue 3: Peak Fronting of the this compound Peak
Q3: I am observing peak fronting for this compound. What are the potential reasons for this distortion?
A3: Peak fronting is less common than tailing for bacosides but can occur under certain conditions.
Troubleshooting Steps:
-
Sample Solvent: The solvent used to dissolve the sample should be weaker than or similar in strength to the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% methanol when the mobile phase is 30% acetonitrile) can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve the sample in the mobile phase itself.
-
Column Overloading: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.
-
Column Collapse: Though less likely with modern, robust columns, operating at excessively high pressures or outside the recommended pH range for the column can lead to a collapse of the packed bed and result in distorted peak shapes.
Issue 4: Irreproducible Retention Times for this compound
Q4: The retention time for this compound is shifting between injections. What should I investigate?
A4: Fluctuating retention times can compromise the reliability of your analysis.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to shifting retention times, especially at the beginning of a run.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Fluctuations in flow rate will directly impact retention times.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable. Drastic changes in ambient temperature can affect retention times if a column oven is not used.
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions | Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A C8 column can be explored for alternative selectivity. |
| Mobile Phase A | 0.05 M Sodium Sulfate Buffer (pH 2.3) or 0.1% Phosphoric Acid in Water | An acidic pH is crucial for good peak shape. |
| Mobile Phase B | Acetonitrile | |
| Elution Mode | Isocratic or Gradient | Isocratic: ~30-35% Acetonitrile. Gradient may be required for complex mixtures. |
| Flow Rate | 1.0 mL/min | Can be optimized (e.g., 0.8 - 1.2 mL/min) to improve resolution. |
| Column Temperature | 30 - 40 °C | Stable and elevated temperature can improve peak shape. |
| Detection | UV at 205 nm | Bacosides have a chromophore that absorbs at low UV wavelengths. |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Analysis
This protocol is based on established methods for the analysis of bacosides.[1]
-
Preparation of Mobile Phase:
-
Aqueous Phase (Mobile Phase A): Prepare a 0.05 M sodium sulfate solution in HPLC-grade water. Adjust the pH to 2.3 using sulfuric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (Mobile Phase B): HPLC-grade acetonitrile.
-
Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of approximately 68.5:31.5 (v/v). Degas the mixture by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Bacopa monnieri extract or sample containing this compound.
-
Dissolve the sample in methanol or the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Premixed and degassed mobile phase (as prepared in step 1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV at 205 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Identify the this compound peak based on the retention time of a certified reference standard.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution in this compound HPLC analysis.
Caption: Relationship between HPLC parameters and their effect on peak characteristics.
References
Challenges in Bacopaside IV standardization in herbal extracts
Welcome to the Technical Support Center for Bacopaside IV standardization in herbal extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, analysis, and stability of this compound from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its standardization challenging?
A1: this compound is a triterpenoid saponin found in Bacopa monnieri, a plant recognized for its nootropic properties. It is a component of a complex mixture of related saponins often referred to as Bacoside B.[1] The standardization of this compound is challenging due to several factors:
-
Natural Variability: The concentration of this compound in the plant can vary significantly based on geographical location, harvest time, and cultivation practices.[2]
-
Chemical Complexity: Bacopa monnieri extracts contain a multitude of similar saponins, making the specific quantification of this compound difficult without highly specific analytical methods.[1][3]
-
Extraction Efficiency: The choice of extraction solvent and method dramatically impacts the yield of this compound.
-
Stability: this compound, like other saponins, is susceptible to degradation under certain conditions of temperature, pH, and moisture.[4][5][6]
Q2: Which extraction solvent is best for obtaining this compound?
A2: The choice of solvent is critical for maximizing the yield of bacosides. While methanol has been shown to produce a high yield of crude extract, ethanolic extraction is often preferred due to ethanol's lower toxicity.[7] A hydro-alcoholic solution (e.g., 70/30 methanol/water or ethanol/water) is commonly used for efficient extraction.[8] Soaking the plant material in water prior to extraction with ethanol can significantly increase the total saponin content in the final extract.[7][9]
Q3: What are the recommended storage conditions for Bacopa monnieri extracts to ensure this compound stability?
A3: To minimize degradation of this compound and other bacosides, extracts should be stored in a cool, dry, and dark place. Studies have shown that bacosides are sensitive to moisture, high temperatures, and acidic pH.[4][5][6] Crude extracts can quickly absorb moisture, leading to degradation, especially at elevated temperatures (40-80°C).[4][5][6] Storage at 5°C has been shown to maintain the stability of bacosides.[4][5] For long-term storage, freezing at -20°C is also a viable option.
Troubleshooting Guides
HPLC Analysis of this compound
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase. For bacosides, a common mobile phase is a mixture of a buffer (e.g., sodium sulphate or phosphate buffer at acidic pH) and acetonitrile.[8][10][11] Adjust the gradient or isocratic ratio to improve separation. |
| Column degradation. | Replace the column with a new one of the same type. Ensure the use of a guard column to protect the analytical column.[12] | |
| Incorrect flow rate. | Verify and calibrate the pump flow rate. Minor changes in flow rate can negatively affect separation.[8] | |
| Peak Tailing or Broadening | Column overload. | Reduce the injection volume or dilute the sample.[12] |
| Sample solvent incompatibility. | Dissolve the sample in the mobile phase whenever possible.[13] | |
| Contamination of the column or guard column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12] | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. Use a column thermostat to maintain a consistent temperature.[12][14] |
| Poor column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[12] | |
| Pump malfunction or leaks. | Check for leaks in the system, especially at fittings. Ensure the pump is delivering a constant flow.[12][13] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air.[12] |
| Contaminated detector cell. | Flush the detector cell with a strong, pure solvent.[12] | |
| Detector lamp issue. | Check the lamp's energy output and replace it if necessary.[12] | |
| Low Signal Intensity | Incorrect detection wavelength. | The optimal wavelength for detecting bacosides is around 205 nm.[11][15] |
| Sample degradation. | Ensure proper sample handling and storage to prevent degradation of this compound. | |
| Low concentration in the extract. | Optimize the extraction procedure to increase the yield of this compound. |
Data Presentation
Table 1: Comparison of Extraction Methods for Bacopa monnieri
| Extraction Method | Solvent | Crude Extract Yield (%) | Total Saponin Content (%) | Reference |
| Maceration (3 days) | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 | [7][9] |
| Maceration (3 days) | 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 | [7][9] |
| Maceration with pre-soaking in water | 95% Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 | [7] |
| Percolation with pre-soaking in water | 95% Ethanol | 10.09 ± 0.07 | 19.28 ± 0.12 | [7][9] |
| Soxhlet Extraction | Not specified | 12.26 ± 0.04 | Not specified | [9] |
Table 2: Stability of Bacosides Under Different Conditions
| Condition | Observation | Reference |
| Temperature | ||
| 5°C | Stable | [4][5] |
| 40°C | Slow degradation | [4][5] |
| 60°C | Slow degradation | [4][5] |
| 80°C | Drastic degradation | [4][5] |
| pH | ||
| 1.2 | Sharp decrease in concentration | [4][5][6] |
| 6.8 | Slow degradation | [4][5][6] |
| 9.0 | Slow degradation | [4][5][6] |
| Moisture | ||
| 75% Relative Humidity at 40°C and 80°C | Rapid moisture absorption (up to 54% w/w) leading to degradation | [4][5][6] |
Experimental Protocols
Protocol 1: Extraction of Bacosides from Bacopa monnieri
This protocol is based on a method that yields a high saponin content.[7][9]
-
Material Preparation:
-
Dry the aerial parts of Bacopa monnieri in a hot air oven at 37-42°C.
-
Grind the dried plant material to a coarse powder (30-40 mesh size).
-
-
Pre-Soaking:
-
Soak the powdered plant material in water for 24 hours.
-
After 24 hours, squeeze the excess water from the plant material.
-
-
Extraction:
-
Pack the pre-soaked plant material into a percolation column.
-
Percolate the material with 95% ethanol. The volume of ethanol will depend on the amount of plant material.
-
Collect the ethanolic extract.
-
-
Concentration:
-
Evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator.
-
-
Drying:
-
Dry the concentrated extract to obtain a powdered extract. This can be done using spray drying or freeze-drying.
-
-
Storage:
-
Store the dried extract in an airtight container in a cool, dry, and dark place.
-
Protocol 2: HPLC Quantification of this compound
This protocol is a general method synthesized from several published HPLC methods for bacoside analysis.[8][10][11]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer: 0.72% w/v anhydrous sodium sulphate, adjusted to pH 2.3 with sulfuric acid, or a phosphate buffer.[8]
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of the buffer and acetonitrile. An isocratic method with a ratio of approximately 68.5:31.5 (buffer:acetonitrile) can be used.[10] Alternatively, a gradient elution may be necessary for better separation of all bacosides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the Bacopa monnieri extract and dissolve it in methanol or the mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound standardization.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Factors influencing this compound degradation.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jees.in [jees.in]
- 11. phcog.com [phcog.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ijbpas.com [ijbpas.com]
Bacopaside IV degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacopaside IV. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound is a triterpenoid saponin isolated from the plant Bacopa monnieri.[1][2] It is a glycoside, meaning it consists of a non-sugar part (aglycone) and sugar moieties.[3] Its molecular formula is C₄₁H₆₆O₁₃ and it has a molecular weight of 766.95 g/mol .[1]
Q2: My this compound sample shows signs of degradation. What are the likely causes?
A2: Based on studies of closely related bacosides, this compound is likely susceptible to degradation under acidic and alkaline conditions.[4][5] The O-glycosidic linkages in its structure are prone to hydrolysis, which can be accelerated by pH extremes and elevated temperatures.[4][5]
Q3: What are the expected byproducts of this compound degradation?
A3: The primary degradation pathway for this compound is expected to be the hydrolysis of its glycosidic bonds. This would result in the separation of the sugar moieties from the aglycone. The acid-hydrolyzed derivatives of bacosides are known as bacogenins.[3] Therefore, the expected byproducts would be the aglycone of this compound and its constituent sugars (glucose and arabinose).
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] Such a method should be able to separate the intact this compound from its potential degradation products. Detection is typically performed at a low wavelength, such as 205 nm, as saponins lack a strong chromophore.[4][6]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the chromatogram of a this compound sample during HPLC analysis.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Steps:
-
Verify the pH of your sample solution. Extreme pH values can cause hydrolysis.
-
Ensure your sample has been stored at an appropriate temperature. Elevated temperatures can accelerate degradation.[5]
-
Prepare a fresh sample from a new stock of this compound and re-analyze to see if the extraneous peaks persist.
-
If degradation is suspected, a forced degradation study can help to identify the degradation products.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Check the purity of the solvent used to dissolve the sample.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
Run a blank injection (solvent only) to check for contaminants from the HPLC system.
-
-
Issue 2: The concentration of this compound in my stock solution is decreasing over time.
-
Possible Cause: Instability in Solution.
-
Troubleshooting Steps:
-
Solvent Choice: Evaluate the solvent used for your stock solution. While methanol is commonly used, you may need to assess the long-term stability in your chosen solvent.
-
Storage Conditions: Store stock solutions at a low temperature (e.g., 2-8 °C) and protected from light to minimize degradation.
-
pH of the Solution: If your solvent is not buffered, consider preparing the stock solution in a neutral buffer to prevent acid or base-catalyzed hydrolysis.
-
Fresh Preparation: For quantitative experiments, it is best practice to prepare fresh stock solutions.
-
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the working concentration.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a defined period, with sampling at regular intervals.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) and take samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature.
-
3. Analysis:
-
Analyze all samples by a suitable HPLC method. The method should be capable of resolving the parent this compound peak from any degradation product peaks.
-
A diode-array detector (DAD) can be useful for comparing the UV spectra of the parent peak and the new peaks to assess peak purity.
Quantitative Data Summary
The following table summarizes the degradation of Bacoside A (a mixture of saponins including Bacopaside II, Bacoside A3, and Bacopasaponin C) under different stress conditions, which can serve as an estimate for the behavior of this compound.
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic (HCl) | Increased Temp. | 10 - 80 min | 30 - 80 | [4] |
| Alkaline (NaOH) | Increased Temp. | 10 - 80 min | 30 - 80 | [4] |
| Oxidative (H₂O₂) | Room Temp. | Not specified | 8.12 - 9.2 | [4] |
| Photolytic | Not specified | Not specified | < 5 | [4] |
Visualizations
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. ijbpas.com [ijbpas.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Bacopaside IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Bacopaside IV from Bacopa monnieri extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the sourcing, processing, and analysis of Bacopa monnieri extracts, with a focus on ensuring consistent this compound levels.
Issue 1: High Variability in this compound Content Between Raw Material Batches
-
Question: We are observing significant differences in this compound concentrations in our incoming raw Bacopa monnieri plant material. What are the potential causes and how can we mitigate this?
-
Answer: The inherent biological variability of the plant is a primary contributor to inconsistencies in the phytochemical profile, including this compound content.[1][2] Several factors during cultivation and harvesting can lead to these variations.
Potential Causes:
-
Genetic and Geographical Variation: Different cultivars or ecotypes of Bacopa monnieri will have varying levels of active compounds.[2] The geographical source, including climate, soil composition, and water quality, also plays a critical role.[3]
-
Cultivation and Harvesting Practices: Factors such as sunlight exposure, temperature, and the maturity of the plant at the time of harvest can significantly impact bacoside levels.[2][3] Inconsistent farming techniques and harvest timing across different suppliers will lead to variable raw material.[2]
Troubleshooting Steps & Recommendations:
-
Qualify and Standardize Suppliers: Establish stringent qualification criteria for your raw material suppliers. Whenever possible, source from controlled planting bases with agronomists overseeing cultivation.[3]
-
Standardize Harvesting Protocols: Work with suppliers to implement and adhere to standardized protocols for harvesting, including the timing of the harvest based on plant maturity to ensure a consistent phytochemical profile.[3]
-
Implement Rigorous Inbound Testing: Perform High-Performance Liquid Chromatography (HPLC) analysis on every incoming batch of raw material to quantify this compound and other major bacosides.[3][4] This allows for the acceptance or rejection of batches based on predefined specifications.
-
Issue 2: Degradation of this compound During Processing and Storage
-
Question: Our analytical data shows a decrease in this compound content after processing and during storage of the extract. What could be causing this degradation, and what are the best practices to prevent it?
-
Answer: this compound, like other saponins in Bacopa monnieri, is susceptible to degradation under certain environmental conditions.[5][6][7]
Potential Causes:
-
Improper Drying Methods: The drying process is critical for preserving bioactive compounds. High temperatures can lead to the degradation of bacosides.[8][9][10]
-
Inadequate Storage Conditions: Exposure to high temperatures, humidity, and light can result in the loss of this compound over time.[6][7] Moisture absorption by the extract can accelerate degradation.[6][7]
-
pH Instability: Bacosides are known to degrade in highly acidic conditions.[6][7]
Troubleshooting Steps & Recommendations:
-
Optimize Drying Parameters: Utilize controlled drying methods such as cabinet drying at a constant temperature (e.g., 50°C) or freeze-drying, which have been shown to retain higher levels of bacosides compared to sun or shade drying.[9][10][11][12]
-
Control Storage Environment: Store both the raw material and the final extract in a cool, dry, and dark place. Packaging in high-density polyethylene (HDPE) or other suitable airtight containers can significantly reduce moisture absorption and degradation.[8][9][11]
-
Monitor pH During Extraction: Be mindful of the pH during the extraction process to avoid acidic conditions that could lead to the hydrolysis of this compound.
-
Issue 3: Inconsistent Quantification of this compound in Analytical Testing
-
Question: We are experiencing inconsistent and unreliable results from our analytical method for this compound quantification. How can we improve the accuracy and reproducibility of our measurements?
-
Answer: Accurate and precise analytical methodology is crucial for managing batch-to-batch variability. The choice of analytical technique and adherence to validated protocols are key.
Potential Causes:
-
Use of Non-Specific Analytical Methods: Methods like UV spectrophotometry lack the specificity to accurately quantify individual bacosides and can lead to overestimation due to interference from other compounds.[4]
-
Inadequate Chromatographic Separation: Poor resolution between the peaks of different bacosides in HPLC analysis can lead to inaccurate quantification.[13]
-
Lack of Method Validation: An unvalidated analytical method may not be robust, leading to variability when minor changes in experimental conditions occur.[13]
Troubleshooting Steps & Recommendations:
-
Adopt a Validated HPLC Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of individual bacosides.[3][4] Utilize a validated, stability-indicating HPLC method.
-
Optimize HPLC Conditions: Ensure your HPLC method provides adequate separation of all major bacosides, including this compound. This may involve adjusting the mobile phase composition, column type, and temperature.[13][14][15]
-
Method Validation: Validate your analytical method according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in Bacopa monnieri extracts?
A1: The most significant factor is the natural variability of the botanical raw materials.[1] This includes the plant's genetics, growing conditions (climate, soil, etc.), harvesting time, and post-harvest handling.[2][3] Inconsistent manufacturing processes further contribute to this variability.[1][2]
Q2: Why is standardization of Bacopa monnieri extracts important?
A2: Standardization to a specific concentration of bacosides ensures that each batch of the extract delivers a consistent and reliable therapeutic dose.[3] This is critical for achieving reproducible results in research and clinical settings.[3] Unstandardized extracts can have widely varying levels of active compounds, leading to inconsistent efficacy.[3]
Q3: What is the recommended analytical method for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate and specific quantification of this compound and other bacosides.[3][4] HPTLC is also a viable method.[16][17][18][19] UV spectrophotometry is not recommended for precise quantification due to its lack of specificity.[4]
Q4: How do drying and storage conditions affect this compound content?
A4: Improper drying methods, especially those involving high temperatures, can lead to the degradation of bacosides.[8][9][10] Similarly, storage at high temperatures and humidity can cause a significant loss of this compound over time.[6][7] Controlled drying (e.g., cabinet drying at 50°C or freeze-drying) and storage in airtight containers in a cool, dry place are recommended to preserve the stability of the active compounds.[9][10][11][12]
Q5: Can the color of the extract be used as an indicator of quality or this compound content?
A5: While significant color variations might indicate differences in processing, color alone is not a reliable indicator of this compound content or overall quality.[20] It is common for the color of botanical extracts to vary between batches due to factors like the harvesting season and the dryness of the plant material, and these variations may not affect the extract's effectiveness.[20] Chemical analysis using methods like HPLC is necessary for accurate quantification of active compounds.
Data Presentation
Table 1: Impact of Drying Method on Bacoside A and Bacopaside I Content in Bacopa monnieri
| Drying Method | Bacoside A Content (%) | Bacopaside I Content (%) |
| Freeze-Drying | 3.389 | 0.620 |
| Solar Drying | 2.940 | 0.462 |
| Hot Air Drying (50°C) | 2.887 | 0.566 |
| Hot Air Drying (70°C) | 2.614 | 0.431 |
| Microwave Drying (300W) | 2.304 | 0.226 |
| Microwave Drying (600W) | 2.287 | 0.335 |
| Data adapted from a 2021 study on the effects of different drying treatments.[10][12] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for the quantification of this compound in Bacopa monnieri extracts. It should be validated for your specific application.
1. Materials and Reagents:
-
Bacopa monnieri extract
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Sonicator
-
Analytical balance
3. Preparation of Mobile Phase:
-
Prepare a buffer solution of 0.001M potassium dihydrogen phosphate and adjust the pH to 2.4 with orthophosphoric acid (Mobile Phase A).[21]
-
Use acetonitrile as Mobile Phase B.[21]
-
Filter and degas both mobile phases before use.
4. Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
5. Preparation of Sample Solution:
-
Accurately weigh approximately 0.5 g of the dried, powdered Bacopa monnieri extract into a conical flask.[21]
-
Add 20 mL of methanol and sonicate in a water bath at 60°C for 20 minutes.[21]
-
Filter the extracted solution through a 0.22 µm membrane filter before injection.[21]
6. HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)[21]
-
Mobile Phase: Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile)[21]
-
Flow Rate: 1.5 mL/min[21]
-
Injection Volume: 20 µL[21]
-
Column Temperature: 27°C[21]
-
Detection Wavelength: 205 nm[21]
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. masi.eu [masi.eu]
- 3. How Does Standardized Bacopa Monnieri Extract Ensure Consistent Results? - Hongda Phytochemistry [hongdaherbs.com]
- 4. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 5. ijbpas.com [ijbpas.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of different drying treatments on the physicochemical, functional, and antioxidant properties of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. impactfactor.org [impactfactor.org]
- 20. cangjiainc.com [cangjiainc.com]
- 21. phcog.com [phcog.com]
Validation & Comparative
Bacopaside IV vs. Bacopaside II: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopasides, triterpenoid saponins isolated from the medicinal plant Bacopa monnieri, are subjects of intense research for their potential neuroprotective properties. Among the various identified bacopasides, Bacopaside IV and Bacopaside II have emerged as compounds of interest. This guide provides an objective comparison of the available scientific evidence on the neuroprotective efficacy of this compound and Bacopaside II, focusing on experimental data, mechanisms of action, and relevant signaling pathways. It is important to note that while research has been conducted on the individual effects of these compounds, direct head-to-head comparative studies are limited. This analysis, therefore, synthesizes findings from independent studies to offer a comprehensive overview for the scientific community.
Comparative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and Bacopaside II. A significant disparity in the volume of research exists, with more extensive quantitative data available for Bacopaside II.
Table 1: In Vitro Efficacy of Bacopaside II on Specific Molecular Targets
| Molecular Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| Aquaporin-1 (AQP1) Water Channel | Oocyte Swelling Assay | Xenopus Oocytes | 18 µM | [1][2] |
| Microtubule Affinity Regulating Kinase 4 (MARK4) | Kinase Activity Assay | Recombinant Human MARK4 | 5.4 µM | [3] |
Table 2: Cytotoxicity and Anti-Migratory Effects of Bacopaside II
| Cell Line | Assay Type | Effect | IC50/Effective Concentration | Reference |
| HT-29 (Colon Cancer) | Migration Assay | Inhibition of cell migration | 14 µM | [1][2] |
| HT-29 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 18.4 µM | [4] |
| SW480 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 17.3 µM | [4] |
| SW620 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 14.6 µM | [4] |
| HCT116 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 14.5 µM | [4] |
| 2H11 (Endothelial) | Viability Assay | Reduction in cell viability | 15 µM | [5] |
| 3B11 (Endothelial) | Viability Assay | Reduction in cell viability | 12.5 µM | [5] |
| HUVEC (Endothelial) | Viability Assay | Reduction in cell viability | 10 µM | [5] |
| SH-SY5Y (Neuroblastoma) | Viability Assay | Induced cell death | 25 µM | [6] |
This compound: As of the latest review of published literature, specific quantitative data (e.g., IC50 values) on the neuroprotective efficacy or direct antioxidant activity of isolated this compound is not available. An in silico study has suggested its potential to inactivate monoamine oxidase B, an enzyme implicated in the degradation of neurotransmitters[1]. General antioxidant properties and modulation of neurotransmitter systems have also been attributed to it[2].
Mechanisms of Action and Signaling Pathways
Bacopaside II
Bacopaside II has been investigated for its role in several cellular processes relevant to neuroprotection and other therapeutic areas. Its mechanisms appear to be multi-targeted.
One identified mechanism is the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a protein kinase that, when overactive, can lead to the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. By inhibiting MARK4, Bacopaside II may help to prevent the formation of neurofibrillary tangles, thus exerting a neuroprotective effect[3][7].
Another significant mechanism is the inhibition of Aquaporin-1 (AQP1) , a water channel protein. While the direct link to neuroprotection is still under investigation, AQP1 is involved in processes like cell migration and volume regulation[7][8][9]. The inhibition of AQP1 by Bacopaside II has been more extensively studied in the context of cancer, where it has been shown to reduce cell migration and induce apoptosis[1][2][5][10].
This compound
The neuroprotective mechanisms of this compound are less clearly defined in the current literature. It is suggested to act through the modulation of neurotransmitter systems and by exerting antioxidant effects [2]. An in silico docking study has pointed to the potential for this compound to inhibit monoamine oxidase B (MAO-B) , an enzyme that breaks down dopamine. Inhibition of MAO-B would lead to increased dopamine levels, which could be beneficial in neurodegenerative conditions like Parkinson's disease[1].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies investigating Bacopaside II.
MARK4 Inhibition Assay
Objective: To determine the inhibitory effect of Bacopaside II on the kinase activity of MARK4.
Methodology:
-
Reagents: Recombinant human MARK4 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and Bacopaside II at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the MARK4 enzyme, substrate, and ATP in a reaction buffer. Bacopaside II at different concentrations is added to the reaction mixture. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure the amount of ADP produced.
-
Data Analysis: The percentage of inhibition at each concentration of Bacopaside II is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
AQP1 Inhibition Assay (Oocyte Swelling Assay)
Objective: To measure the inhibitory effect of Bacopaside II on the water permeability of AQP1 channels.
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding for human AQP1. Control oocytes are injected with water. The oocytes are then incubated to allow for protein expression.
-
Procedure: AQP1-expressing oocytes and control oocytes are placed in an isotonic buffer. The buffer is then rapidly replaced with a hypotonic buffer. The influx of water into the oocytes through the AQP1 channels causes them to swell.
-
Measurement: The swelling of the oocytes is monitored over time using video microscopy, and the rate of volume change is calculated. To test the effect of Bacopaside II, AQP1-expressing oocytes are pre-incubated with various concentrations of the compound before being subjected to the hypotonic challenge.
-
Data Analysis: The rate of swelling in the presence of Bacopaside II is compared to the rate in its absence (control). The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.[1][2]
Conclusion
The current body of scientific literature provides more substantial evidence for the neuroprotective potential of Bacopaside II compared to this compound. Bacopaside II has demonstrated inhibitory activity against specific molecular targets relevant to neurodegenerative diseases, namely MARK4 and AQP1, with determined IC50 values. In contrast, the evidence for this compound's neuroprotective effects is primarily based on in silico studies and general descriptions of its antioxidant and neurotransmitter-modulating properties.
For researchers and drug development professionals, Bacopaside II presents a more characterized lead compound for further investigation into neuroprotective therapies. However, the lack of direct comparative studies highlights a significant research gap. Future studies should aim to directly compare the neuroprotective efficacy of this compound and Bacopaside II in relevant in vitro and in vivo models of neurodegeneration. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Inhibition of Water and Ion Channel Activities of Mammalian Aquaporin-1 by Two Structurally Related Bacopaside Compounds Derived from the Medicinal Plant Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating MARK4 inhibitory potential of Bacopaside II: Targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Aquaporin 1 Inhibitor Bacopaside II Reduces Endothelial Cell Migration and Tubulogenesis and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. antiox.org [antiox.org]
- 8. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Bacopaside IV and Bacoside A: A Guide for Researchers
A comprehensive review of the neuroprotective potential of two prominent saponins from Bacopa monnieri, this guide provides a comparative analysis of Bacopaside IV and Bacoside A for researchers, scientists, and drug development professionals. While extensive research has elucidated the multifaceted neuroprotective mechanisms of Bacoside A, a key active constituent of Bacopa monnieri, data on the specific quantitative effects of this compound remains limited in the current scientific literature.
Bacoside A, a mixture of triterpenoid saponins including bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C, has been a primary focus of research into the cognitive-enhancing and neuroprotective properties of Bacopa monnieri. In contrast, this compound is a component of what is known as Bacoside B. This guide synthesizes the available experimental data to offer a comparative overview of their chemical properties and biological activities.
Chemical Structure
Bacoside A is not a single compound but a mixture of four major dammarane-type triterpenoid saponins. These are:
-
Bacoside A3
-
Bacopaside II
-
Bacopaside X (a jujubogenin isomer of bacopasaponin C)
-
Bacopasaponin C[1]
This compound is also a dammarane-type triterpenoid saponin and is structurally related to the components of Bacoside A. It is one of the constituents of the Bacoside B fraction of Bacopa monnieri extract.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for the neuroprotective effects of Bacoside A. Due to a lack of available experimental data, a direct quantitative comparison with this compound is not possible at this time.
| Parameter | Bacoside A | This compound | Reference |
| Acetylcholinesterase Inhibition (IC50) | 9.96 µg/mL | Not Available | [2] |
| Antioxidant Activity (DPPH Assay IC50) | 73.28 µg/mL | Not Available | [2] |
| β-Amyloid (Aβ42) Aggregation Inhibition | 78% reduction | Not Available |
Mechanisms of Neuroprotection
Bacoside A has demonstrated a range of neuroprotective mechanisms, including:
-
Antioxidant Activity: Bacoside A effectively scavenges free radicals, which are implicated in neuronal damage and neurodegenerative diseases. Its antioxidant properties contribute to the overall neuroprotective effects of Bacopa monnieri extracts[2].
-
Cholinergic System Modulation: Bacoside A enhances cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Increased acetylcholine levels in the brain are associated with improved cognitive function and memory.
-
Anti-Amyloid Activity: Bacoside A has been shown to inhibit the aggregation of beta-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease. By preventing the formation of toxic Aβ plaques, Bacoside A may help to mitigate the progression of Alzheimer's-related pathology[3].
-
Neurotransmitter Modulation: Beyond the cholinergic system, Bacoside A has been found to modulate other neurotransmitter systems, including serotonin and dopamine, which play crucial roles in mood, cognition, and memory.
This compound , while less studied, is suggested to contribute to the overall neuroprotective effects of Bacopa monnieri extracts. In silico studies have indicated potential binding affinities for targets relevant to neurodegenerative diseases, but direct experimental evidence quantifying its specific contributions to antioxidant, anti-cholinergic, and anti-amyloid activities is currently lacking.
Signaling Pathways
The neuroprotective effects of Bacoside A are mediated through various signaling pathways. The following diagram illustrates a simplified representation of some of the key pathways involved.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on acetylcholinesterase activity.
Methodology:
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) for color development
-
Phosphate buffer (pH 8.0)
-
Test compound (Bacoside A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the in vitro antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Methodology:
-
Reagents and Materials:
-
DPPH solution in methanol
-
Test compound (Bacoside A) dissolved in a suitable solvent (e.g., methanol)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate or cuvettes, add the DPPH solution to each well.
-
Add the test compound or positive control solution to the respective wells.
-
A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, from the dose-response curve.
-
Beta-Amyloid (Aβ42) Aggregation Assay
Objective: To evaluate the ability of a compound to inhibit the aggregation of Aβ42 peptides in vitro.
Methodology:
-
Reagents and Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (Bacoside A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of Aβ42 monomer in the assay buffer.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, mix the Aβ42 solution with the test compound at various concentrations.
-
A control containing Aβ42 and the vehicle (solvent) is run in parallel.
-
Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.
-
At specific time points, add Thioflavin T to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
The increase in ThT fluorescence is proportional to the extent of Aβ42 fibril formation.
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, if applicable.
-
Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative analysis of this compound and Bacoside A.
Conclusion
Bacoside A stands out as a well-characterized neuroprotective agent with demonstrated efficacy in key areas relevant to neurodegenerative diseases, including antioxidant, anti-cholinergic, and anti-amyloid activities. The available quantitative data provides a solid foundation for its further development as a therapeutic agent.
Conversely, while this compound is a known constituent of Bacopa monnieri, there is a significant gap in the scientific literature regarding its specific, quantitative neuroprotective properties. To enable a direct and meaningful comparison with Bacoside A, further research is imperative to isolate this compound and evaluate its bioactivity using standardized in vitro and in vivo models. Such studies would not only enhance our understanding of the individual contributions of various bacosides to the overall therapeutic effects of Bacopa monnieri but also potentially unveil novel lead compounds for the development of targeted neuroprotective therapies. Researchers are encouraged to pursue these avenues of investigation to fully unlock the therapeutic potential of all active compounds within this valuable medicinal plant.
References
Unveiling the Antioxidant Potential of Bacopaside IV: A Comparative Analysis with Trolox
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Capacity
In the quest for novel therapeutic agents to combat oxidative stress-mediated cellular damage, natural compounds have emerged as a promising frontier. Among these, Bacopaside IV, a triterpenoid saponin isolated from Bacopa monnieri, has garnered significant interest for its potential neuroprotective and cognitive-enhancing effects, which are often attributed to its antioxidant properties.[1] This guide provides a comprehensive validation of the antioxidant capacity of this compound, benchmarked against Trolox, a water-soluble analog of vitamin E and a widely accepted standard in antioxidant research.
While direct quantitative antioxidant capacity data for isolated this compound in comparison to Trolox is not extensively available in the current body of scientific literature, this guide synthesizes available data on Bacopa monnieri extracts and related glycosides to provide a substantive evaluation. The following sections present a comparative data summary, detailed experimental protocols for key antioxidant assays, and a visualization of the implicated signaling pathways to offer a well-rounded perspective for research and development endeavors.
Comparative Antioxidant Capacity: Bacopa monnieri Constituents vs. Trolox
The antioxidant potential of a compound is frequently quantified by its ability to scavenge free radicals. This activity is often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox Equivalents (TE), which standardizes the antioxidant capacity relative to Trolox. The following table summarizes the available data on the antioxidant activity of Bacopa monnieri extracts and some of its isolated phenyl glycosides.
| Sample | Assay | IC50 / EC50 Value | Trolox IC50 (for comparison) | Reference |
| Bacopa monnieri Methanolic Extract | DPPH | 456.07 µg/mL | Not specified in study | [2] |
| Bacopa monnieri Ethanolic & Methanolic Leaf Extracts | DPPH | 0.34±0.21 µg/mL & 0.34±0.19 µg/mL respectively | Not specified in study | [1] |
| Phenyl Glycoside (Compound 4) from B. monnieri | DPPH | 9.77 ± 0.08 µM | Not specified in study | [3] |
| Phenyl Glycoside (Compound 5) from B. monnieri | DPPH | 3.50 ± 0.04 µM | Not specified in study | [3] |
| Bacopa monnieri Extract (8 weeks growth) | DPPH | 4.60 gFW L⁻¹ | Not specified in study | [4] |
Note: The presented data is for Bacopa monnieri extracts or other isolated compounds and not for isolated this compound. Direct comparative studies of this compound and Trolox are needed for a definitive assessment.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. The following are detailed methodologies for three widely accepted assays used to evaluate the free radical scavenging potential of natural compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method to determine antioxidant activity. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Principle: Antioxidants reduce the stable DPPH radical to the non-radical form, DPPH-H. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in methanol.
-
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume of the test compound or standard solution to respective wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
A blank containing only methanol and DPPH is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Principle: The pre-formed ABTS•+ radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is measured to determine the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be a biologically relevant assay as it utilizes a peroxyl radical source.
Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. Peroxyl radicals, generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), quench the fluorescence of the probe. The antioxidant protects the probe by scavenging the peroxyl radicals, thus preserving the fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH.
-
Prepare a series of dilutions of the test compound and Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution, followed by the test compound or Trolox standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement:
-
Immediately begin recording the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox Equivalents by comparing the net AUC of the sample to that of the Trolox standard curve.
-
Visualizing the Mechanisms: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential biological mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow for Antioxidant Capacity Assessment
Caption: General workflow for in vitro antioxidant capacity assays.
Potential Antioxidant Signaling Pathway Modulated by Bacopa monnieri
Extracts of Bacopa monnieri have been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[5] While the specific action of this compound on this pathway requires further investigation, this diagram illustrates the generally accepted mechanism.
References
- 1. jocpr.com [jocpr.com]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Characterization and Evaluation of Endophytic Fungal Extracts of Bacopa monnieri Linn (Leaves) for In Vitro Antioxidant Activity | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
A Comparative Guide to the Quantification of Bacopaside IV: HPLC vs. LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Bacopaside IV, a key saponin in Bacopa monnieri.
This document outlines the experimental protocols and presents a comparative analysis of the performance of each method, supported by experimental data from various studies. The information is intended to assist in the selection of the most appropriate analytical method based on specific research needs, such as routine quality control or sensitive pharmacokinetic studies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used method for the quantification of bacosides in plant extracts and formulations.[1][2][3][4] The separation is typically achieved on a reverse-phase column.
A representative HPLC protocol is as follows:
-
Instrument: Agilent 1100 HPLC with a UV-Vis detector.[5]
-
Column: Reverse-phase C18 column (e.g., Phenomenex Synergi, 250 mm × 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M sodium sulphate buffer adjusted to pH 2.3 with sulfuric acid) in a ratio of approximately 31.5:68.5 (v/v).[5][6]
-
Injection Volume: Typically 20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and particularly LC-MS/MS, offers higher sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[8][9][10][11]
A representative LC-MS/MS protocol is detailed below:
-
Instrument: A triple quadrupole LC-MS/MS system (e.g., LCMS-8030, Shimadzu or QTRAP-5500 MS/MS).[8][11]
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 1.7 µm, 50 mm × 2.1 mm or Zorbax Eclipse Plus C18, 2.1×50mm, 1.8μm).[11][12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with additives like ammonium acetate or formic acid to improve ionization.[8][10][12] For example, a mobile phase of acetonitrile and 10mM ammonium acetate (pH 4) (90:10, v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[8][11] Negative ESI mode is often used for bacosides.[8][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor to product ion transitions.[8][10][11]
Performance Comparison
The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance parameters for the quantification of bacosides, including this compound, using both methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.990[5] | > 0.990[8] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. For example, for Bacoside A3, a component of Bacoside A, the LOQ was 146.25 µg/mL.[7] | As low as 0.5 ng/mL in plasma and brain matrix.[8] Another study reported an LOQ of 10 ng/mL in rat plasma.[12] |
| Precision (%RSD) | Intra-day and inter-day precision is generally < 2%.[5] | Within- and between-run precision is well within acceptable limits, often < 15%.[8][14] |
| Accuracy (Recovery %) | Typically in the range of 98-102%.[7] | Generally >70% and within the range of 85-115%.[8][14] |
| Specificity | Can be limited due to co-eluting compounds with similar UV absorbance.[1] | Highly specific due to the use of MRM, which monitors a specific mass transition for the analyte.[9] |
| Application | Well-suited for quality control of raw materials and finished products where analyte concentrations are relatively high.[1] | Ideal for bioanalytical studies, such as pharmacokinetics and metabolism, where very low concentrations need to be measured in complex biological matrices.[8][12] |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflows for method cross-validation and the analytical procedures for both HPLC and LC-MS.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Caption: A side-by-side comparison of the analytical workflows for HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of this compound. The choice of method should be guided by the specific application.
-
HPLC-UV is a cost-effective and reliable method suitable for routine quality control of Bacopa monnieri extracts and formulations where the concentration of this compound is relatively high.[1] Its limitations lie in its lower sensitivity and potential for interference from other co-eluting compounds.[1]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, including pharmacokinetic and metabolic studies.[8][9][12] The ability to monitor specific mass transitions minimizes matrix effects and allows for the accurate quantification of this compound at very low concentrations.[8]
For a comprehensive understanding of a sample, particularly in a research or drug development setting, employing both methods can be advantageous. HPLC can be used for initial screening and routine analysis, while LC-MS can be used for confirmation, trace-level quantification, and analysis in complex biological matrices.
References
- 1. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 2. [PDF] Validation of Quantitative HPLC Method for Bacosides in KeenMind | Semantic Scholar [semanticscholar.org]
- 3. impactfactor.org [impactfactor.org]
- 4. CN107796882A - Determination method of active ingredient content of bacopa monnieri total saponins extract - Google Patents [patents.google.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Determination of Bacopaside I Using Liquid Chromatography Tandem Mass Spectrometry and its Application [benthamopenarchives.com]
A Comparative Analysis of Bacopaside IV and Synthetic Nootropic Compounds
A Guide for Researchers and Drug Development Professionals
The quest for compounds that can enhance cognitive function and protect the brain from age-related decline and neurological disorders is a cornerstone of modern neuroscience research. This guide provides a detailed comparison of Bacopaside IV, a prominent saponin from the Ayurvedic herb Bacopa monnieri, and a selection of well-known synthetic nootropic compounds: Piracetam, Aniracetam, and Modafinil. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction to Nootropics
Nootropics, often referred to as "smart drugs" or "cognitive enhancers," are a diverse group of substances that can improve mental functions such as memory, creativity, motivation, and attention.[1] They encompass both natural compounds and synthetic molecules, each with distinct pharmacological profiles. While synthetic nootropics like the racetam family were among the first to be developed, there is growing interest in well-characterized nutraceuticals derived from traditional medicine, such as the active constituents of Bacopa monnieri.[1][2]
This compound: A Natural Nootropic
This compound is a triterpenoid saponin isolated from Bacopa monnieri.[3][4] It is one of the key bioactive constituents, along with other bacosides, believed to be responsible for the herb's nootropic effects.[3] The lipophilic nature of bacosides allows them to cross the blood-brain barrier, a critical feature for neuropharmacological activity.
Mechanism of Action
The cognitive-enhancing effects of this compound and other bacosides are multifaceted and not attributed to a single mode of action. Key mechanisms include:
-
Neurotransmitter Modulation: Bacosides have been shown to influence several neurotransmitter systems. They can increase the levels of acetylcholine, a neurotransmitter crucial for learning and memory, potentially through the activation of choline acetyltransferase and inhibition of acetylcholinesterase (AChE).[2][5] There is also evidence of modulation of the serotonergic and dopaminergic systems.[5]
-
Antioxidant and Neuroprotective Properties: A significant aspect of the neuroprotective action of bacosides is their ability to combat oxidative stress. They achieve this by scavenging free radicals, reducing lipid peroxidation, and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6][7] This antioxidant activity helps protect neurons from damage induced by toxins and the aging process.
-
Synaptic Plasticity and Neuronal Repair: Bacosides can promote the growth of nerve endings (dendrites), which facilitates communication between neurons.[2] They may also play a role in repairing damaged neurons and restoring synaptic activity.[2]
-
Reduction of β-amyloid: In the context of Alzheimer's disease, extracts of Bacopa monnieri have been shown to reduce the levels of toxic β-amyloid plaques in the brain in animal models.[8]
Synthetic Nootropics: A Pharmacological Overview
Synthetic nootropics are laboratory-created compounds designed to enhance cognitive functions. The most well-known class is the racetams, with piracetam being the parent compound.
Piracetam
Piracetam, a cyclic derivative of the neurotransmitter GABA, is one of the first and most studied nootropics.[9]
-
Mechanism of Action: The precise mechanism of piracetam is not fully understood, but it is believed to act on a neuronal level by restoring cell membrane fluidity.[10] This restoration can enhance neurotransmission, particularly in the cholinergic and glutamatergic systems.[10][11] It positively modulates AMPA and NMDA glutamate receptors, which are vital for synaptic plasticity and memory formation.[12] Piracetam does not exhibit a high affinity for major neurotransmitter receptors but is thought to increase their density and function.[13]
Aniracetam
Aniracetam is a more potent, fat-soluble analogue of piracetam.[12]
-
Mechanism of Action: Aniracetam's primary mechanism involves the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors.[14][15] By modulating these receptors, it enhances excitatory synaptic transmission, which is crucial for long-term potentiation (LTP), a cellular basis for learning and memory.[14][15] It also appears to facilitate cholinergic transmission and may influence dopamine and serotonin levels, which could contribute to its reported anxiolytic effects.[14][16]
Modafinil
Modafinil is a wakefulness-promoting agent with significant cognitive-enhancing effects.[17][18]
-
Mechanism of Action: Modafinil's primary mechanism is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[17][18][19] Unlike many other stimulants, it has a lower abuse potential, which may be due to its unique binding to the DAT.[19] It also influences other neurotransmitter systems, increasing norepinephrine and glutamate while decreasing GABA levels, which contributes to its wake-promoting and alertness-enhancing properties.[18][20]
Quantitative Data and Performance Comparison
Direct comparative studies with isolated this compound and synthetic nootropics are scarce. Most research on Bacopa monnieri uses extracts standardized for total bacoside content. The following tables summarize available data to facilitate an indirect comparison.
| Compound/Extract | Mechanism of Action | Key Signaling Pathways Involved |
| This compound (as part of Bacopa monnieri extract) | Antioxidant, Acetylcholinesterase inhibition, Modulation of neurotransmitters (ACh, 5-HT, DA), Promotion of dendritic growth, Reduction of β-amyloid.[2][5][8] | Cholinergic, Serotonergic, Dopaminergic systems; Antioxidant defense pathways. |
| Piracetam | Restoration of cell membrane fluidity, Positive modulation of AMPA and NMDA receptors, Enhancement of cholinergic transmission.[10][12][13] | Glutamatergic and Cholinergic systems. |
| Aniracetam | Positive modulation of AMPA receptors, Facilitation of cholinergic transmission, Modulation of dopamine and serotonin receptors.[12][14][15][16] | Glutamatergic (AMPA receptor-mediated), Cholinergic, Dopaminergic, Serotonergic systems. |
| Modafinil | Dopamine reuptake inhibition, Activation of glutamatergic circuits, Inhibition of GABAergic transmission, Increased norepinephrine levels.[17][18][19] | Dopaminergic, Glutamatergic, GABAergic, Noradrenergic systems. |
| Table 1: Comparison of Mechanisms of Action |
| Study Type | Compound/Extract | Model/Population | Dosage | Key Findings |
| Human Clinical Trial | Bacopa monnieri Extract | Elderly participants | 300 mg/day for 12 weeks | Enhanced delayed word recall and improved scores on the Stroop test.[8] |
| Human Clinical Trial | Bacopa monnieri Extract | Healthy adults (40-65 years) | 300 mg/day for 12 weeks | Improved retention of new information.[8] |
| Animal Study | Piracetam | Scopolamine-induced amnesia in rats | 52.5 mg/kg (oral) for 20 days | Significantly reversed memory impairment in the Morris water maze test.[21][22] |
| Animal Study | Aniracetam | Elderly patients with mild to moderate cognitive impairment | 1500 mg/day for 6 months | More effective than piracetam (2400 mg/day) in 8 out of 18 cognitive tests.[16] |
| Animal Study | Modafinil | Scopolamine-induced amnesia in rats | 2.5 mg/kg (oral) for 20 days | Showed significant memory enhancement, comparable to or greater than piracetam in the Morris water maze.[21][22] |
| Human Study (PET) | Modafinil | Healthy male subjects | 200 mg and 300 mg | Resulted in mean striatal dopamine transporter (DAT) occupancies of 51.4% and 56.9%, respectively.[19] |
| Table 2: Summary of Efficacy in Cognitive Enhancement Studies |
Experimental Protocols
The evaluation of nootropic compounds relies on a variety of established in-vitro and in-vivo experimental models.
In-Vivo Models: Scopolamine-Induced Amnesia
This is a widely used animal model to screen for anti-amnesic and nootropic properties. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some aspects of dementia.[23][24]
-
Objective: To assess the ability of a test compound to reverse scopolamine-induced cognitive deficits.
-
Animals: Typically Wistar rats or mice.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Drug Administration: Animals are divided into groups (e.g., control, scopolamine-only, scopolamine + standard drug like piracetam, scopolamine + test compound). The test compound is administered orally or intraperitoneally for a specified period (e.g., 14-20 days).[22][24]
-
Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia, typically 30-60 minutes before the behavioral test.[24][25]
-
Behavioral Testing: Cognitive function is assessed using tasks like the Elevated Plus Maze (EPM) or Morris Water Maze (MWM).[21][23] In the EPM, the transfer latency (time taken to move from the open arm to the closed arm) is measured as an index of memory.[23]
-
Data Analysis: Transfer latencies or escape latencies are compared between groups to determine the efficacy of the test compound.
-
In-Vivo Models: Morris Water Maze (MWM)
The MWM is a classic behavioral test for assessing hippocampal-dependent spatial learning and memory.[21][26]
-
Objective: To evaluate the effect of a compound on spatial learning and memory.
-
Apparatus: A circular tank filled with opaque water, with a hidden escape platform.[21]
-
Procedure:
-
Training (Acquisition Trials): Rats are trained over several days to find the hidden platform using distal cues in the room. Each animal undergoes multiple trials per day. The time taken to find the platform (escape latency) is recorded.[21][27]
-
Probe Trial (Memory Retention): After the training period, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.[21]
-
Data Analysis: Escape latencies during training and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
-
In-Vitro Assays: Acetylcholinesterase (AChE) Inhibition
This assay is used to determine if a compound can inhibit the enzyme that breaks down acetylcholine.
-
Objective: To quantify the AChE inhibitory activity of a test compound.
-
Principle: Based on Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.[28][29]
-
Procedure:
-
Reagents: Phosphate buffer, DTNB, AChE enzyme solution, acetylthiocholine iodide (substrate), and the test compound at various concentrations.
-
Incubation: The enzyme is pre-incubated with different concentrations of the test compound.
-
Reaction Initiation: The substrate is added to start the reaction.
-
Measurement: The change in absorbance is measured over time using a microplate reader or spectrophotometer.[30]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that causes 50% inhibition) is determined.[29]
-
| Protocol | Model Type | Objective | Key Parameters Measured |
| Scopolamine-Induced Amnesia | In-Vivo (Animal) | To evaluate the anti-amnesic properties of a compound. | Transfer Latency (Elevated Plus Maze), Escape Latency (Morris Water Maze).[21][23] |
| Morris Water Maze | In-Vivo (Animal) | To assess spatial learning and memory. | Escape Latency during training, Time spent in the target quadrant during the probe trial.[21][26] |
| Acetylcholinesterase (AChE) Inhibition Assay | In-Vitro | To determine the inhibitory effect of a compound on AChE activity. | Rate of reaction (change in absorbance over time), IC50 value.[28][29] |
| Table 3: Overview of Key Experimental Protocols |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in nootropic research is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Figure 1: Simplified signaling pathway for this compound.
Figure 2: Racetam signaling via AMPA receptor modulation.
Figure 3: A typical preclinical experimental workflow.
Conclusion
This compound, as a key component of Bacopa monnieri, presents a compelling profile as a nootropic agent with a multi-target mechanism of action, primarily centered around antioxidant neuroprotection and modulation of key neurotransmitter systems. Synthetic nootropics, such as the racetams and modafinil, tend to have more specific and potent actions on particular receptor systems, like the glutamatergic and dopaminergic pathways.
While synthetic compounds like aniracetam and modafinil may offer more pronounced and faster-acting effects on specific cognitive domains, the broader, neuroprotective actions of this compound suggest potential for long-term brain health and resilience against neurodegeneration. The choice between these compounds in a research or drug development context will depend on the specific therapeutic goal, whether it is acute cognitive enhancement or long-term neuroprotection. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and to elucidate the full therapeutic potential of both natural and synthetic nootropics.
References
- 1. cognitive enhancers nootropics: Topics by Science.gov [science.gov]
- 2. Bacopa monnieri Extract as Augmentation Therapy to Enhance Memory, Learning, and Cognitive Function [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs [mdpi.com]
- 10. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cereflexlabs.com [cereflexlabs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 15. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 19. medisearch.io [medisearch.io]
- 20. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCDR - Dementia, Memory, Morris water maze, Nootropics [jcdr.net]
- 22. doaj.org [doaj.org]
- 23. turkjps.org [turkjps.org]
- 24. Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijsr.net [ijsr.net]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 28. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Bacopaside IV: A Comparative Analysis Across Bacopa monnieri Chemotypes
For researchers, scientists, and drug development professionals, the quest for potent and consistent sources of bioactive compounds is paramount. Bacopaside IV, a key triterpenoid saponin from the revered nootropic herb Bacopa monnieri, has garnered significant interest for its potential neuropharmacological effects. However, the concentration of this valuable compound can vary substantially among different chemotypes of the plant. This guide provides an objective comparison of this compound content in various Bacopa monnieri chemotypes, supported by experimental data, to aid in the selection of superior plant material for research and development.
The therapeutic efficacy of herbal extracts is intrinsically linked to the concentration of their bioactive constituents. In the case of Bacopa monnieri, the profile of bacosides, particularly minor saponins like this compound, can differ based on genetic and environmental factors, leading to the existence of distinct chemotypes. While this compound is considered a minor component, its contribution to the overall pharmacological activity of Bacopa monnieri is an area of active investigation. This comparative study aims to shed light on the quantitative variations of this compound, providing a valuable resource for sourcing high-quality raw material.
Comparative Analysis of this compound Content
The following table summarizes the quantitative analysis of this compound in different Bacopa monnieri chemotypes, collated from various scientific studies. It is important to note that direct comparative studies focusing solely on this compound are limited. The data presented here is compiled from broader analyses of bacoside profiles, and variations in analytical methodologies between studies should be considered.
| Chemotype/Accession | Geographical Origin | Plant Part | Analytical Method | This compound Content (% w/w of dry plant material) | Reference |
| Accession BM1 | Kolkata, India | Whole Plant | HPLC | Not explicitly quantified, but identified as a minor component. | [1] |
| Accession BM2 | Solan, India | Whole Plant | HPLC | Not explicitly quantified, but identified as a minor component. | [1] |
| Commercial Extracts | Various | Whole Plant | HPLC | Identified as a minor component in several commercial extracts. | [2] |
| Diploid (2x) and Tetraploid (4x) lines | Not Specified | Whole Plant | HPLC | Present, but specific quantitative data for this compound not provided separately. | [3] |
Note: The available literature often groups this compound with other minor bacosides or within the "Bacoside B" fraction, making direct quantitative comparisons challenging. The table highlights the presence of this compound and the need for more targeted quantitative studies.
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The following are detailed methodologies for key experiments involved in the analysis of Bacopa monnieri chemotypes.
Extraction of Bacosides from Bacopa monnieri
This protocol outlines a standard procedure for the extraction of a broad range of bacosides, including this compound, from dried plant material.
Materials:
-
Dried, powdered Bacopa monnieri plant material
-
Methanol (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Accurately weigh 10 g of the dried, powdered Bacopa monnieri plant material.
-
Soxhlet Extraction: Place the powdered material in a thimble and extract with 200 mL of methanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic Extraction (Alternative): Suspend the powdered material in 200 mL of methanol in a flask. Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C. Repeat the sonication process three times.
-
After extraction, filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely in a vacuum desiccator and store at 4°C until further analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a validated HPLC method for the separation and quantification of various bacosides, including this compound.[2][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% orthophosphoric acid (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 20-30% B
-
10-25 min: 30-40% B
-
25-40 min: 40-50% B
-
40-45 min: 50-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.
-
Preparation of Sample Solution: Dissolve a known weight of the dried crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Bacopa monnieri are attributed to the synergistic action of its various bacosides. While the specific signaling pathways of this compound are not yet fully elucidated, the general mechanisms of bacosides involve the modulation of neurotransmitter systems, antioxidant defense, and anti-inflammatory responses.
Caption: Putative neuroprotective signaling pathways of bacosides.
The experimental workflow for a comparative study of this compound is a multi-step process that begins with the collection of different chemotypes and culminates in data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. Comparative Growth and Bacoside Production in Diploid and Tetraploid Bacopa monnieri (L.) Wettst. Cultivated Indoors via Hydroponic and Soil Culture Systems [mdpi.com]
- 4. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanisms of Bacopaside IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective mechanisms of Bacopaside IV, a key saponin from Bacopa monnieri, against related compounds from the same plant. By presenting available quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate the replication of published findings and guide future research in neuropharmacology and drug development.
Comparative Analysis of Bioactivity
While direct quantitative comparisons of this compound with other individual bacosides in standardized assays are limited in publicly available literature, a significant body of research exists for "Bacoside A," a mixture of several saponins including Bacoside A3, Bacopaside II, Bacopaside X, and Bacopasaponin C. Notably, some studies suggest that Bacoside A is pharmacologically more active than Bacoside B, the fraction containing this compound.[1][2][3] This section summarizes the available quantitative data for Bacoside A and its components as a benchmark for understanding the potential efficacy of this compound.
Acetylcholinesterase Inhibition
A key mechanism in neuroprotection, particularly in the context of Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.
| Compound | IC50 (µM) | Source |
| Bacopaside X | 12.78 | [4] |
| Quercetin | 12.73 | [4] |
| Apigenin | 13.83 | [4] |
| Wogonin | 15.48 | [4] |
| Donepezil (Reference) | 0.0204 | [4] |
| Purified Bacoside A | 9.91 µg/ml | [5] |
| 9.96 µg/ml | [6] |
Antioxidant Activity
The antioxidant capacity of bacosides contributes to their neuroprotective effects by mitigating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound | IC50 (µg/ml) | Source |
| Purified Bacoside A | 29.22 | [5] |
| Crude Brahmi Extract | 70.16 | [5] |
| BHT (Reference) | 259.68 | [5] |
Inhibition of Beta-Amyloid Aggregation
The aggregation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease. Bacosides have been shown to interfere with this process. One study demonstrated that purified Bacoside A reduced the aggregation of Aβ42 protein by 78%.[5] Pre-incubation of Aβ42 with Bacoside A has been shown to significantly reduce cell toxicity and inhibit fibril formation.[7][8][9][10]
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key in vitro assays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (e.g., this compound, Bacoside A)
-
Donepezil (positive control)
Procedure:
-
Prepare a reaction mixture containing 100 μL of Tris-HCl buffer, 50 μL of DTNB solution, and 50 μL of the test compound at various concentrations.
-
Add 50 μL of the AChE enzyme solution to the mixture and incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 μL of the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds (e.g., this compound, Bacoside A)
-
Ascorbic acid or BHT (positive control)
-
Methanol
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Mix 1 ml of the test compound solution with 4 ml of a 0.1 mM methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity versus concentration.
Beta-Amyloid (Aβ42) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay uses the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils and exhibits enhanced fluorescence, to monitor the aggregation of Aβ peptides.
Materials:
-
Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., this compound, Bacoside A)
Procedure:
-
Prepare a solution of Aβ42 peptide in the phosphate buffer.
-
In a multi-well plate, mix the Aβ42 solution with the test compound at various concentrations.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with that of the control (Aβ42 without any inhibitor).
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Putative neuroprotective mechanisms of this compound.
References
- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. jees.in [jees.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Standardization of Bacopa monnieri Extracts: The Role of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacopa monnieri extracts, with a focus on the importance of standardization based on specific bioactive compounds, particularly Bacopaside IV. The data presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and quality control of Bacopa monnieri extracts for clinical and preclinical research.
The Importance of Standardization
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties.[1] These therapeutic effects are primarily attributed to a class of triterpenoid saponins known as bacosides.[2][3] However, the chemical composition of Bacopa monnieri extracts can vary significantly due to factors such as geographical origin, harvesting time, and extraction methods.[4][5] This variability underscores the critical need for standardization to ensure consistent quality, efficacy, and safety of Bacopa monnieri products.[6][7] While many commercial extracts are standardized to total bacosides, a more precise approach focusing on the quantification of individual bacosides, including this compound, is gaining prominence for superior quality control.
Key Bioactive Constituents
The primary bioactive compounds in Bacopa monnieri are Bacoside A and Bacoside B. Bacoside A is considered more pharmacologically active and is a mixture of several saponins, including bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[8][9] Bacoside B is composed of this compound, V, N1, and N2.[3][8] This guide will delve into the significance of this compound as a marker for standardization.
Comparative Analysis of Bacopa monnieri Extracts
The following tables summarize quantitative data from various studies, comparing the bacoside content in different Bacopa monnieri samples and the impact of extraction methods.
Table 1: Variation in Bacoside Content in Bacopa monnieri Accessions
| Bacoside | Concentration Range (% w/w) | Reference |
| Bacoside A3 | 0.14 - 0.85 | [10] |
| Bacopaside II | 0.12 - 0.69 | [10] |
| Jujubogenin isomer of bacopasaponin C | 0.05 - 0.72 | [10] |
| Bacopasaponin C | 0.05 - 0.44 | [10] |
| Total Saponins (in various extracts) | 5.1 - 22.17 | [11] |
Table 2: Bacoside Content in Commercial Formulations
| Formulation | Bacoside A Content (mg/capsule or tablet) | Reference |
| Commercial Product 1 | 1.47 | [11] |
| Commercial Product 2 | 66.03 | [11] |
| --- | --- | --- |
| Total Saponins (in various formulations) | 1.47 - 66.03 | [11] |
Note: The significant variation in bacoside content across different commercial products highlights the inconsistency in the market and the necessity for stringent standardization.
Table 3: Impact of Extraction Method on Saponin Yield
| Extraction Method | Total Saponin Yield (%) | Reference |
| Maceration in methanol (3 days) | 6.60 ± 0.12 | [4] |
| Percolation with ethanol after soaking in water | 19.28 ± 0.12 | [4] |
This data demonstrates that the choice of extraction method can dramatically influence the concentration of active compounds in the final extract.
Experimental Protocols
Accurate quantification of bacosides is paramount for standardization. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and reliable method.
Protocol for Quantification of Bacopasides by HPLC
This protocol is a synthesis of methodologies described in the cited literature.[10][11][12][13]
1. Sample Preparation:
-
Accurately weigh 0.5 g of dried, powdered Bacopa monnieri extract.
-
Add 20 mL of methanol and sonicate in a water bath at 60°C for 20 minutes.[5]
-
Centrifuge the mixture and filter the supernatant through a 0.22 µm membrane filter before injection.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard (and other bacosides of interest) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3) and acetonitrile is commonly used. A typical isocratic mobile phase is a 68.5:31.5 (v/v) mixture of the buffer and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: UV detection at 205 nm.[12]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Identify and quantify this compound and other bacosides in the sample by comparing their retention times and peak areas with those of the reference standards.
-
Construct a calibration curve for each standard to determine the concentration of the analytes in the sample.
Visualizing the Standardization Workflow and Biological Impact
The following diagrams, generated using Graphviz, illustrate key processes and pathways related to the standardization and activity of Bacopa monnieri extracts.
Caption: Workflow for the standardization of Bacopa monnieri extracts.
Caption: Putative signaling pathways affected by Bacopa monnieri extract.
Conclusion
The standardization of Bacopa monnieri extracts is essential for ensuring product quality and therapeutic consistency. While standardization to total bacosides is a common practice, a more rigorous approach involving the quantification of individual bioactive saponins, such as this compound, offers a higher level of quality control. The significant variability in the bacoside content of commercially available products underscores the need for researchers and drug developers to utilize well-characterized and robustly standardized extracts. The adoption of validated analytical methods, like the HPLC protocol detailed in this guide, is crucial for the accurate assessment of Bacopa monnieri extracts and will ultimately contribute to more reliable and reproducible research outcomes in the development of novel therapeutics.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 3. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijfmr.com [ijfmr.com]
- 13. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bacopaside IV: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Bacopaside IV is paramount for any research facility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this triterpenoid saponin, aligning with general laboratory safety protocols and environmental regulations.
This compound, a saponin derived from Bacopa monnieri, is utilized in a variety of research applications. While considered non-hazardous for transport, proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the essential information for the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | General Laboratory Best Practices |
| Spill Management | Avoid dust formation. Sweep up solid spills. | BioCrick MSDS |
| Waste Container | Clearly labeled, sealed, and appropriate for chemical waste. | General Laboratory Waste Guidelines |
| Disposal Method | Via a licensed hazardous waste disposal company. | EPA/RCRA Guidelines |
| Environmental Precaution | Do not let product enter drains. | BioCrick MSDS |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound. This includes:
-
Expired or unused pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Rinsate from contaminated glassware.
-
Solutions containing this compound.
-
-
-
Waste Collection and Containment:
-
Solid Waste: Collect dry this compound waste in a dedicated, puncture-resistant container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container, also clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the designated solid waste container. Reusable glassware must be decontaminated before washing.
-
-
Decontamination of Reusable Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.
-
Collect the first rinsate as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Storage Prior to Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork and manifests are completed accurately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
Important Safety Considerations
-
Aquatic Toxicity: Saponins, as a class of compounds, can be toxic to aquatic organisms. Therefore, it is critical to prevent any amount of this compound from entering waterways.
-
Inhalation: this compound is a powder. Handle in a well-ventilated area or a fume hood to avoid inhaling dust particles.
-
Chemical Inactivation: While hydrolysis of saponins is faster under basic conditions, chemical inactivation in a laboratory setting is not recommended without specific, validated protocols. Attempting to neutralize the compound may lead to unknown reactions and byproducts. The most reliable disposal method is through a professional hazardous waste service.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
Safeguarding Your Research: A Comprehensive Guide to Handling Bacopaside IV
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Bacopaside IV, a saponin compound. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.
This compound, a triterpenoid saponin isolated from Bacopa monniera, requires careful handling due to its potential biological activity and powdered form, which can be easily inhaled. The following procedures are based on established safety data and best practices for managing chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
To mitigate risks associated with handling this compound, the following personal protective equipment and safety measures are mandatory.
| Equipment/Measure | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator or a well-fitted dust mask. | To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes or dust entering the eyes.[2][3][4] |
| Hand Protection | Nitrile gloves. | To prevent skin contact with the compound.[3][5] |
| Protective Clothing | A lab coat or a disposable protective suit. | To protect skin and personal clothing from contamination.[4] |
| Ventilation | Work in a well-ventilated area or under a chemical fume hood. | To minimize the concentration of airborne particles.[1] |
| Hygiene | Wash hands thoroughly after handling.[1] | To prevent accidental ingestion or transfer of the compound. |
Operational Plan: Step-by-Step Handling and Disposal Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the product in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted within a chemical fume hood to contain any dust.
-
Wear all required PPE as specified in the table above.
-
To enhance solubility, the tube can be warmed to 37°C and sonicated.[6]
-
If preparing stock solutions in advance, store them in tightly sealed vials at -20°C for up to two weeks.[7]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date of preparation.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
4. Spill Management:
-
In case of a spill, avoid creating dust.[1]
-
Pick up the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum).
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal.[1]
-
Ventilate the area of the spill.
5. Disposal:
-
Dispose of this compound waste in suitable, closed containers.[1]
-
All waste, including empty containers and contaminated disposables, is classified as regulated chemical waste.
-
Do not let the product enter drains.[1]
-
Disposal must be carried out in accordance with local, state, and federal environmental regulations. This typically involves high-temperature incineration by an approved waste management company.[8]
Workflow for Handling this compound
References
- 1. biocrick.com [biocrick.com]
- 2. img3.exportersindia.com [img3.exportersindia.com]
- 3. growsafe.co.nz [growsafe.co.nz]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. biocrick.com [biocrick.com]
- 7. CAS 155545-03-2 | this compound [phytopurify.com]
- 8. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
